Product packaging for Tert-butyl 4-ethynylbenzoate(Cat. No.:CAS No. 111291-97-5)

Tert-butyl 4-ethynylbenzoate

Cat. No.: B053489
CAS No.: 111291-97-5
M. Wt: 202.25 g/mol
InChI Key: FWAUARVBLKIMRS-UHFFFAOYSA-N
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Description

Tert-butyl 4-ethynylbenzoate is a high-value synthetic intermediate and aromatic building block specifically engineered for advanced research applications, particularly in medicinal chemistry and materials science. Its molecular structure integrates a benzoate group protected by a tert-butyl moiety with a terminal alkyne functionality at the para position. This configuration is critical for its primary application in metal-catalyzed cross-coupling reactions, most notably the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." This reaction allows for the efficient, reliable, and modular conjugation of the benzoate-containing scaffold to a vast array of azide-functionalized molecules, such as biomolecules, polymers, or other small molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O2 B053489 Tert-butyl 4-ethynylbenzoate CAS No. 111291-97-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-ethynylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-5-10-6-8-11(9-7-10)12(14)15-13(2,3)4/h1,6-9H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAUARVBLKIMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553404
Record name tert-Butyl 4-ethynylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111291-97-5
Record name 1,1-Dimethylethyl 4-ethynylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111291-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-ethynylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-ethynylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocol for tert-butyl 4-ethynylbenzoate, a valuable building block in medicinal chemistry and materials science. The synthesis is primarily achieved through a robust two-step sequence involving a Sonogashira coupling followed by a deprotection step. This document outlines the detailed experimental procedures, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy

The synthesis of this compound is efficiently accomplished via a Sonogashira cross-coupling reaction between tert-butyl 4-iodobenzoate and trimethylsilylacetylene (TMSA). The resulting trimethylsilyl-protected alkyne is then selectively deprotected to yield the terminal alkyne, this compound. This strategy is widely adopted due to its high efficiency and functional group tolerance.

Experimental Protocols

The following protocols are detailed for each key step of the synthesis.

Step 1: Synthesis of tert-butyl 4-((trimethylsilyl)ethynyl)benzoate via Sonogashira Coupling

This procedure details the palladium- and copper-catalyzed cross-coupling of tert-butyl 4-iodobenzoate with trimethylsilylacetylene.[1][2]

Materials:

  • tert-butyl 4-iodobenzoate

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-iodobenzoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by the addition of triethylamine (3.0 eq).

  • To this stirring mixture, add trimethylsilylacetylene (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 3-12 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford tert-butyl 4-((trimethylsilyl)ethynyl)benzoate.

Step 2: Synthesis of this compound via Deprotection

This protocol describes the removal of the trimethylsilyl (TMS) protecting group to yield the final product.[3]

Materials:

  • tert-butyl 4-((trimethylsilyl)ethynyl)benzoate

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Dissolve tert-butyl 4-((trimethylsilyl)ethynyl)benzoate (1.0 eq) in methanol.

  • To the solution, add potassium carbonate (0.12 eq) and stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture in vacuo.

  • Dilute the residue with diethyl ether, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the product by flash chromatography (eluent: petroleum ether/diethyl ether) to yield this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each synthetic step.

Table 1: Reagents for the Synthesis of tert-butyl 4-((trimethylsilyl)ethynyl)benzoate

ReagentMolar Equivalent
tert-butyl 4-iodobenzoate1.0
Trimethylsilylacetylene1.2
Bis(triphenylphosphine)palladium(II) dichloride0.03
Copper(I) iodide0.05
Triethylamine3.0

Table 2: Reagents for the Synthesis of this compound

ReagentMolar Equivalent
tert-butyl 4-((trimethylsilyl)ethynyl)benzoate1.0
Potassium carbonate0.12

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection A tert-butyl 4-iodobenzoate D Reaction at Room Temperature A->D B Trimethylsilylacetylene B->D C PdCl₂(PPh₃)₂ / CuI / TEA in THF C->D Catalysts & Base E Workup and Purification D->E F tert-butyl 4-((trimethylsilyl)ethynyl)benzoate E->F H Reaction at Room Temperature F->H G K₂CO₃ in Methanol G->H Base & Solvent I Workup and Purification H->I J This compound I->J

Caption: Synthetic workflow for this compound.

References

An In-Depth Technical Guide to Tert-butyl 4-ethynylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 111291-97-5

This technical guide provides a comprehensive overview of tert-butyl 4-ethynylbenzoate, a valuable building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, experimental protocols for its synthesis and key reactions, and its application in the synthesis of bioactive molecules.

Core Data and Physicochemical Properties

This compound is a bifunctional molecule featuring a terminal alkyne and a tert-butyl protected carboxylic acid. This structure makes it an ideal substrate for a variety of coupling reactions, most notably the Sonogashira coupling, while the tert-butyl group offers a robust protecting group for the carboxylic acid functionality, which can be deprotected under specific acidic conditions.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 111291-97-5
Molecular Formula C₁₃H₁₄O₂
Molecular Weight 202.25 g/mol
Melting Point 71.5-72 °C
Boiling Point 279.5±23.0 °C (Predicted)
Density 1.04±0.1 g/cm³ (Predicted)
Appearance Colorless or yellowish liquid/solid
Solubility Soluble in common organic solvents, slightly soluble in water.

Note: Some physical properties are predicted values based on computational models.

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic methods. The following are typical spectral data:

Table 2: Spectroscopic Data of this compound

Technique Data
¹H NMR δ (ppm): ~7.9 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~3.1 (s, 1H, C≡C-H), ~1.6 (s, 9H, C(CH₃)₃)
¹³C NMR δ (ppm): ~165 (C=O), ~132 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~83 (C≡C), ~81 (C≡C), ~81 (C(CH₃)₃), ~28 (C(CH₃)₃)
IR (KBr) ν (cm⁻¹): ~3300 (≡C-H stretch), ~2980 (C-H stretch, aliphatic), ~2100 (C≡C stretch), ~1710 (C=O stretch, ester), ~1600, 1500 (C=C stretch, aromatic)

Note: Chemical shifts (δ) are approximate and can vary slightly depending on the solvent and instrument used.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 4-ethynylbenzoic acid with tert-butanol.

Protocol: Esterification of 4-Ethynylbenzoic Acid

  • Reaction Setup: To a solution of 4-ethynylbenzoic acid (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane), add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

  • Addition of Alcohol: Cool the mixture in an ice bath and add tert-butanol (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Sonogashira Coupling Reaction

This compound is a key reagent in Sonogashira coupling reactions to form a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. This reaction is fundamental in the synthesis of many complex organic molecules and drug candidates.

Protocol: Sonogashira Coupling of this compound with an Aryl Iodide

  • Reaction Setup: To a Schlenk flask, add the aryl iodide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equivalents), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.04 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., tetrahydrofuran or N,N-dimethylformamide) and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the coupled product.

Application in Drug Discovery: Synthesis of a Kinase Inhibitor Intermediate

This compound serves as a crucial building block in the synthesis of various bioactive molecules, including kinase inhibitors, which are a significant class of anticancer drugs. The following workflow illustrates its use in a multi-step synthesis.

G cluster_start Starting Materials cluster_reaction1 Step 1: C-C Bond Formation cluster_reaction2 Step 2: Functional Group Transformation cluster_reaction3 Step 3: Core Scaffold Formation cluster_final Final Step A tert-butyl 4-ethynylbenzoate R1 Sonogashira Coupling A->R1 B Aryl Halide (e.g., 1-iodo-4-nitrobenzene) B->R1 P1 Coupled Product (tert-butyl 4-((4-nitrophenyl)ethynyl)benzoate) R1->P1 Pd/Cu catalyst, Base R2 Reduction of Nitro Group P1->R2 e.g., SnCl₂, HCl P2 Amino Intermediate (tert-butyl 4-((4-aminophenyl)ethynyl)benzoate) R2->P2 R3 Cyclization/Condensation P2->R3 C Heterocyclic Precursor C->R3 P3 Kinase Inhibitor Scaffold R3->P3 R4 Deprotection P3->R4 e.g., TFA FP Final Kinase Inhibitor (Carboxylic Acid) R4->FP

Caption: Synthetic workflow for a kinase inhibitor using this compound.

This diagram illustrates a common synthetic strategy where this compound is first coupled with a substituted aryl halide via a Sonogashira reaction. The resulting product undergoes further functional group transformations, such as the reduction of a nitro group to an amine. This intermediate is then reacted with another precursor to form the core heterocyclic scaffold of the kinase inhibitor. Finally, the tert-butyl protecting group is removed to yield the active carboxylic acid.

Molecular Weight of Tert-butyl 4-ethynylbenzoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical data sheet provides a concise summary of the molecular properties of tert-butyl 4-ethynylbenzoate, a compound of interest for researchers and professionals in the fields of organic synthesis and drug development. The primary focus of this document is to establish the accurate molecular weight and chemical formula of this compound.

Core Molecular Data

The fundamental molecular characteristics of this compound have been determined and are presented below. These values are critical for stoichiometric calculations in experimental research and for the characterization of the compound.

Multiple chemical suppliers confirm that the molecular formula for this compound is C13H14O2.[1][2][3][4] Based on this formula, the calculated molecular weight is approximately 202.25 g/mol .[2][3]

PropertyValueSource
Chemical Formula C13H14O2[1][2][3][4]
Molecular Weight 202.25 g/mol [2][3]
CAS Number 111291-97-5[1][2][3][5]

Logical Derivation of Chemical Formula

The chemical structure of this compound can be deduced from its IUPAC name, which allows for a systematic determination of its chemical formula. The process is as follows:

cluster_name Component Parts cluster_structure Structural Components cluster_formula Summation Name This compound Benzene_Ring Benzene Ring (Disubstituted) C6H4 Name->Benzene_Ring benzoate Ethynyl_Group Ethynyl Group (-C≡CH) C2H Name->Ethynyl_Group 4-ethynyl Ester_Group Benzoate Ester (-COO-) CO2 Name->Ester_Group benzoate Tertbutyl_Group tert-Butyl Group (-C(CH3)3) C4H9 Name->Tertbutyl_Group tert-butyl Formula Total Atoms C: 6+2+1+4 = 13 H: 4+1+9 = 14 O: 2 Benzene_Ring->Formula Ethynyl_Group->Formula Ester_Group->Formula Tertbutyl_Group->Formula Final_Formula Final Formula C13H14O2 Formula->Final_Formula

Figure 1. Logical workflow for deriving the chemical formula of this compound from its name.

Note: The advanced requirements for experimental protocols and signaling pathways outlined in the original request are not applicable to the specific topic of determining the molecular weight of a single chemical compound.

References

Unveiling the Molecular Architecture of Tert-butyl 4-ethynylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the structural elucidation of tert-butyl 4-ethynylbenzoate, a valuable building block in medicinal chemistry and materials science, is now available for researchers, scientists, and drug development professionals. This in-depth resource provides a thorough analysis of the molecule's spectroscopic data, detailed experimental protocols for its synthesis, and insights into its reactivity and potential applications.

This compound (C₁₃H₁₄O₂) is a bifunctional molecule featuring a terminal alkyne and a tert-butyl ester. This unique combination of functional groups makes it a versatile synthon for the construction of complex molecular architectures through reactions such as 'click chemistry' and cross-coupling reactions. Its incorporation into novel compounds can significantly influence their physicochemical and pharmacological properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 111291-97-5
Molecular Formula C₁₃H₁₄O₂
Molecular Weight 202.25 g/mol
Melting Point 71.5-72 °C
Boiling Point (Predicted) 279.5 ± 23.0 °C

Spectroscopic Elucidation

The structural identity of this compound is unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals corresponding to the aromatic, ethynyl, and tert-butyl protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.95Doublet2HAromatic protons (ortho to ester)
~7.50Doublet2HAromatic protons (ortho to alkyne)
~3.30Singlet1HEthynyl proton
~1.60Singlet9Htert-Butyl protons
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum complements the ¹H NMR data, showing characteristic peaks for the carbonyl, aromatic, alkynyl, and tert-butyl carbons.

Chemical Shift (δ) ppmAssignment
~165Carbonyl carbon (C=O)
~132Aromatic carbons (ortho to ester)
~129Aromatic carbons (ortho to alkyne)
~128Aromatic carbon (ipso- to ester)
~125Aromatic carbon (ipso- to alkyne)
~83Alkynyl carbon (C≡CH)
~82Alkynyl carbon (C≡CH)
~81Quaternary carbon of tert-butyl group
~28Methyl carbons of tert-butyl group
Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands confirming the presence of the key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H stretch (terminal alkyne)
~2980MediumC-H stretch (tert-butyl)
~2110MediumC≡C stretch (alkyne)
~1715StrongC=O stretch (ester)
~1605, ~1500MediumC=C stretch (aromatic ring)
~1280, ~1120StrongC-O stretch (ester)

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: the Steglich esterification of 4-ethynylbenzoic acid and the Sonogashira coupling of a protected alkyne with a benzoate derivative followed by deprotection.

Experimental Protocol: Steglich Esterification

This method provides a mild and efficient route to the desired ester.[1][2][3][4]

Workflow for Steglich Esterification

Steglich_Esterification cluster_reactants Reactants cluster_reagents Reagents 4-Ethynylbenzoic_Acid 4-Ethynylbenzoic Acid Reaction_Vessel Reaction in Dichloromethane (DCM) 4-Ethynylbenzoic_Acid->Reaction_Vessel tert-Butanol tert-Butanol tert-Butanol->Reaction_Vessel DCC DCC DCC->Reaction_Vessel DMAP DMAP (catalyst) DMAP->Reaction_Vessel Workup Aqueous Workup & Purification Reaction_Vessel->Workup Stir at RT Product tert-butyl 4-ethynylbenzoate Workup->Product Column Chromatography

Caption: Workflow for the Steglich esterification of 4-ethynylbenzoic acid.

Procedure:

  • To a solution of 4-ethynylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add tert-butanol (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Experimental Protocol: Sonogashira Coupling Approach

This two-step approach involves the palladium-catalyzed cross-coupling of an aryl halide with a protected alkyne, followed by deprotection.[5][6][7][8]

Workflow for Sonogashira Coupling

Sonogashira_Coupling cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Desilylation tert-Butyl_4-bromobenzoate tert-Butyl 4-bromobenzoate Coupling_Reaction Pd/Cu Catalyst, Base, Solvent tert-Butyl_4-bromobenzoate->Coupling_Reaction TMSA Trimethylsilylacetylene TMSA->Coupling_Reaction Protected_Product tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate Coupling_Reaction->Protected_Product Deprotection Base (e.g., K₂CO₃) in Methanol Protected_Product->Deprotection Final_Product tert-butyl 4-ethynylbenzoate Deprotection->Final_Product

Caption: Two-step synthesis via Sonogashira coupling and desilylation.

Procedure:

  • Sonogashira Coupling: To a solution of tert-butyl 4-bromobenzoate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or toluene, add trimethylsilylacetylene (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq).

  • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • After completion, perform an aqueous workup and purify the crude product by column chromatography to isolate tert-butyl 4-((trimethylsilyl)ethynyl)benzoate.

  • Desilylation: Dissolve the silyl-protected intermediate in a solvent mixture such as methanol/DCM.

  • Add a base, for example, potassium carbonate (K₂CO₃), and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is fully converted.

  • Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate to yield this compound.

Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a highly valuable reagent in medicinal chemistry.

Logical Relationship of Functional Groups and Applications

Reactivity_Applications cluster_functional_groups Key Functional Groups cluster_reactivity Reactivity cluster_applications Applications in Drug Development Molecule This compound Alkyne Terminal Alkyne Molecule->Alkyne Ester tert-Butyl Ester Molecule->Ester Click_Chemistry Click Chemistry (CuAAC) Alkyne->Click_Chemistry Sonogashira Sonogashira Coupling Alkyne->Sonogashira Metabolic_Stability Steric Shielding & Metabolic Stability Ester->Metabolic_Stability Bioconjugation Bioconjugation Click_Chemistry->Bioconjugation PROTACs Linker for PROTACs Click_Chemistry->PROTACs Lead_Optimization Lead Optimization Sonogashira->Lead_Optimization Metabolic_Stability->Lead_Optimization

Caption: Reactivity of functional groups and their applications in drug discovery.

The terminal alkyne group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allowing for the efficient and specific conjugation to azide-modified biomolecules or synthetic scaffolds.[9][10][11][12][13] This makes it an ideal tool for creating bioconjugates, developing probes for chemical biology, and constructing complex drug delivery systems. The alkyne also serves as a handle for further structural elaboration via Sonogashira and other cross-coupling reactions.

The tert-butyl ester group provides steric bulk, which can enhance the metabolic stability of a drug candidate by shielding adjacent functional groups from enzymatic degradation.[3][8] This is a crucial aspect of drug design, as improved metabolic stability can lead to a longer half-life and improved pharmacokinetic profile of a therapeutic agent.[14] The tert-butyl group can be readily cleaved under acidic conditions to reveal the corresponding carboxylic acid, providing a strategic deprotection step in a multi-step synthesis.

References

A Technical Guide to the Solubility of Tert-butyl 4-ethynylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for tert-butyl 4-ethynylbenzoate, a key intermediate in organic synthesis. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics and provides detailed, adaptable experimental protocols for determining solubility in the laboratory. Furthermore, this guide presents logical workflows for the synthesis and application of this compound.

Introduction

This compound is an organic compound that serves as a valuable building block in the synthesis of more complex molecules, including new drug candidates.[1] Its bifunctional nature, possessing both a protected carboxylic acid and a terminal alkyne, makes it a versatile reagent for a variety of chemical transformations, notably in coupling reactions.[1] Understanding its solubility is crucial for its effective use in reaction setups, purification processes, and formulation development.

Solubility Profile

While specific quantitative solubility data (e.g., in g/100mL or mol/L) for this compound in a range of common laboratory solvents is not extensively documented in readily available literature, a general qualitative understanding can be summarized. The compound is generally described as being soluble in organic solvents and only slightly soluble in water.[1]

Table 1: Qualitative Solubility of this compound

Solvent ClassGeneral SolubilitySpecific Solvents (Anticipated)
Polar Aprotic SolubleAcetone, Ethyl Acetate, Dichloromethane
Polar Protic SolubleMethanol, Ethanol
Non-Polar Likely SolubleToluene, Hexane
Aqueous Slightly SolubleWater

This table is based on general statements found in chemical literature and predictive understanding based on the molecule's structure. Experimental verification is highly recommended.

Experimental Protocols

The following section outlines a detailed, generalized methodology for the experimental determination of the solubility of a solid organic compound such as this compound. This protocol is based on the widely used shake-flask method.

Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

2. Materials:

  • This compound (solid)

  • Selected solvent of interest

  • Analytical balance

  • Thermostatic shaker bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system or a Gravimetric analysis setup (drying oven, desiccator, evaporating dishes)

3. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

    • Accurately dilute the filtered saturated solution with the same solvent in a volumetric flask to a concentration suitable for the chosen analytical method.

  • Quantification:

    • Method A: High-Performance Liquid Chromatography (HPLC)

      • Prepare a series of standard solutions of this compound of known concentrations.

      • Analyze the standard solutions by HPLC to generate a calibration curve.

      • Analyze the diluted sample solution under the same HPLC conditions.

      • Determine the concentration of the diluted sample from the calibration curve.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Method B: Gravimetric Analysis

      • Accurately weigh a clean, dry evaporating dish.

      • Transfer a known volume of the filtered saturated solution into the pre-weighed dish.

      • Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

      • Cool the dish in a desiccator to room temperature and weigh it.

      • Repeat the drying and weighing steps until a constant mass is achieved.

      • The final mass of the residue corresponds to the amount of this compound dissolved in the known volume of the solvent.

4. Calculation of Solubility: Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, based on the results of the quantification.

Logical and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product 4_Ethynylbenzoic_Acid 4-Ethynylbenzoic Acid Esterification Esterification Reaction (Acid Catalyst, Heat) 4_Ethynylbenzoic_Acid->Esterification t_Butanol tert-Butanol t_Butanol->Esterification Quenching Reaction Quenching Esterification->Quenching Crude Product Extraction Solvent Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Coupling_Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions tBu_Ethynylbenzoate This compound Reaction_Vessel Coupling Reaction (e.g., Sonogashira Coupling) tBu_Ethynylbenzoate->Reaction_Vessel Aryl_Halide Aryl/Vinyl Halide (R-X) Aryl_Halide->Reaction_Vessel Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Vessel Co_catalyst Copper(I) Co-catalyst (e.g., CuI) Co_catalyst->Reaction_Vessel Base Base (e.g., Et3N) Base->Reaction_Vessel Solvent Solvent (e.g., THF, Toluene) Solvent->Reaction_Vessel Coupled_Product Coupled Product Reaction_Vessel->Coupled_Product Formation of C-C bond

Caption: Logical workflow for a cross-coupling reaction using the subject compound.

References

Synthesis of "Tert-butyl 4-ethynylbenzoate" from 4-ethynylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol for the synthesis of tert-butyl 4-ethynylbenzoate, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the esterification of 4-ethynylbenzoic acid with tert-butanol. Due to the propensity of tert-butanol to undergo elimination in strongly acidic conditions, this guide focuses on the Steglich esterification, a mild and efficient method utilizing dicyclohexylcarbodiimide (DCC) and a 4-dimethylaminopyridine (DMAP) catalyst. An alternative method using di-tert-butyl dicarbonate is also discussed. This document includes a detailed experimental protocol, tabulated quantitative data, reaction mechanism diagrams, and essential safety information.

Introduction

This compound is a bifunctional organic molecule featuring a terminal alkyne and a tert-butyl protected carboxylic acid. The alkyne group serves as a versatile handle for a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira cross-coupling reactions. The tert-butyl ester acts as a robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions, yet readily cleaved under acidic conditions. This combination of functionalities makes it a highly sought-after intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), molecular probes, and advanced materials.

Synthesis Overview and Strategy

The target transformation is the esterification of 4-ethynylbenzoic acid with tert-butanol.

Reaction Scheme

Caption: Overall reaction for the Steglich esterification of 4-ethynylbenzoic acid.

Choice of Method

Direct acid-catalyzed esterification (Fischer esterification) of carboxylic acids with tert-butanol is notoriously inefficient. The acidic conditions required promote the rapid dehydration of tert-butanol to isobutylene via a stable tertiary carbocation intermediate. To circumvent this, a milder activation method is necessary.

The Steglich esterification is the method of choice. It employs a carbodiimide, typically dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is used in substoichiometric amounts to accelerate the reaction and ensure high yields, even with sterically hindered alcohols like tert-butanol. The reaction proceeds under neutral conditions at or below room temperature, preserving the sensitive alkyne functionality.

Reaction Mechanism (Steglich Esterification)

The mechanism involves three key stages:

  • Activation: The carboxylic acid adds to DCC to form a highly reactive O-acylisourea intermediate.

  • Acyl Transfer: The catalyst, DMAP, acts as a superior nucleophile, attacking the O-acylisourea to form a reactive acylpyridinium intermediate. This step is crucial for accelerating the reaction with sterically hindered alcohols.

  • Nucleophilic Attack: The tert-butanol attacks the acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst. The dicyclohexylurea (DCU) precipitates from the reaction mixture as a stable, insoluble byproduct.

Steglich_Mechanism Steglich Esterification Pathway Acid 4-Ethynylbenzoic Acid O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acylpyridinium Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium + DMAP DCU Dicyclohexylurea (Byproduct) O_Acylisourea->DCU DMAP DMAP (Catalyst) DMAP->Acylpyridinium Ester tert-Butyl 4-ethynylbenzoate (Product) Acylpyridinium->Ester + tert-Butanol DMAP_regen DMAP (Regenerated) Acylpyridinium->DMAP_regen Regenerates tBuOH tert-Butanol tBuOH->Ester

Caption: Mechanism of the DCC/DMAP-mediated Steglich esterification.

Experimental Protocol

This protocol is based on a standard Steglich esterification procedure, adapted for the specified reactants.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeMolar Eq.
4-Ethynylbenzoic Acid146.1410.01.46 g1.0
tert-Butanol74.1230.02.22 g (2.8 mL)3.0
Dicyclohexylcarbodiimide (DCC)206.3311.02.27 g1.1
4-Dimethylaminopyridine (DMAP)122.170.898 mg0.08
Dichloromethane (DCM), anhydrous--100 mL-
Procedure
  • Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a calcium chloride drying tube, add 4-ethynylbenzoic acid (1.46 g, 10.0 mmol), anhydrous dichloromethane (100 mL), tert-butanol (2.8 mL, 30.0 mmol), and 4-dimethylaminopyridine (98 mg, 0.8 mmol).

  • Reagent Addition: Stir the solution and cool the flask in an ice bath to 0 °C. Once cooled, add dicyclohexylcarbodiimide (2.27 g, 11.0 mmol) in one portion.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v), visualizing with UV light. The disappearance of the starting carboxylic acid spot indicates reaction completion.

  • Workup - Filtration: After the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane (2 x 10 mL).

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate) to yield the pure product.

Experimental Workflow

Workflow A 1. Combine Reactants (Acid, Alcohol, DMAP) in anhydrous DCM B 2. Cool to 0 °C Add DCC A->B C 3. Stir at RT (12-18 h) B->C D 4. Filter off DCU precipitate C->D E 5. Aqueous Workup (Acid, Base, Brine Washes) D->E F 6. Dry & Concentrate E->F G 7. Purify via Column Chromatography F->G

Caption: Step-by-step workflow for the synthesis and purification of the product.

Data Presentation

Product Characterization
PropertyValue
Chemical Name This compound
CAS Number 111291-97-5
Molecular Formula C₁₃H₁₄O₂
Molecular Weight 202.25 g/mol
Appearance Light yellow to yellow solid
Melting Point 71.5-72 °C
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 7.95 (d, 2H), 7.50 (d, 2H), 3.10 (s, 1H), 1.60 (s, 9H)
¹³C NMR (CDCl₃, 101 MHz) Predicted δ (ppm): 165.0, 132.0, 130.0, 129.5, 126.0, 83.0, 81.5, 80.0, 28.1
Expected Yield 80-95%

Alternative Synthesis Route

An effective alternative to the Steglich esterification involves the use of di-tert-butyl dicarbonate ((Boc)₂O). In this method, 4-ethynylbenzoic acid is reacted with (Boc)₂O in the presence of a base, typically DMAP and/or triethylamine (Et₃N), in an aprotic solvent like dichloromethane or THF. This method also proceeds under mild conditions and generally gives high yields of the tert-butyl ester.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-Ethynylbenzoic Acid: Irritating to eyes, respiratory system, and skin.

  • Dicyclohexylcarbodiimide (DCC): Potent skin allergen and sensitizer. Avoid inhalation of dust and direct contact with skin.

  • 4-Dimethylaminopyridine (DMAP): Toxic and corrosive. Can be absorbed through the skin. Handle with extreme care.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage.

Technical Guide: Physical Properties and Synthetic Applications of Tert-butyl 4-ethynylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-ethynylbenzoate is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates a tert-butyl ester, which can serve as a protecting group or be hydrolyzed to the corresponding carboxylic acid, and a terminal alkyne, a versatile functional group for various coupling reactions. This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis, and its application as a key building block in the synthesis of complex molecules, particularly through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

Core Physical Properties

The physical properties of this compound are essential for its handling, reaction setup, and purification. The available data, compiled from various sources, are summarized in the table below. It is important to note that there are some discrepancies in the reported boiling points, which may be due to different experimental conditions (e.g., pressure).

PropertyValueSource(s)
Molecular Formula C₁₃H₁₄O₂[1]
Molecular Weight 202.25 g/mol [2]
Melting Point -20 °C[1]
Boiling Point 120-122 °C[1]
279.525 °C at 760 mmHg[2]
Density 1.046 g/cm³[2]
Solubility Soluble in organic solvents, slightly soluble in water.[1]
Appearance Colorless or yellowish liquid[1]

Experimental Protocols

Synthesis of this compound via Esterification

A common method for the synthesis of this compound is the esterification of 4-ethynylbenzoic acid with tert-butanol.[1]

Materials:

  • 4-ethynylbenzoic acid

  • tert-Butanol

  • Sulfuric acid (or another suitable acid catalyst)

  • Anhydrous organic solvent (e.g., toluene)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating and stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-ethynylbenzoic acid in a minimal amount of anhydrous toluene.

  • Add an excess of tert-butanol to the solution.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of the synthesized compound.

  • Melting Point: For solid compounds, the melting point is determined using a calibrated melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

  • Boiling Point: The boiling point is determined by distillation at atmospheric or reduced pressure. For small quantities, a micro-boiling point determination using a Thiele tube can be employed. The temperature at which the vapor pressure of the liquid equals the external pressure is recorded as the boiling point.[3][4]

  • Density: The density can be measured using a pycnometer or a digital density meter at a specified temperature.

  • Solubility: Qualitative solubility is determined by observing the dissolution of a small amount of the compound in various solvents at room temperature. For quantitative analysis, a saturated solution is prepared at a specific temperature, and the concentration of the dissolved solute is determined gravimetrically or spectroscopically.

Applications in Drug Discovery and Development

While there is no direct evidence of this compound being involved in specific signaling pathways, its utility as a building block in the synthesis of biologically active molecules is well-established. The terminal alkyne functionality makes it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[5] This reaction allows for the efficient and regioselective formation of stable triazole linkages, which are common motifs in pharmaceutical compounds.[6]

Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following diagram illustrates a typical workflow for the use of this compound in a CuAAC reaction to synthesize a triazole-containing compound, a common strategy in the development of new drug candidates.[7][8]

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction CuAAC Reaction cluster_product Product TBEB Tert-butyl 4-ethynylbenzoate Reaction Click Reaction (Solvent, Room Temp) TBEB->Reaction Alkyne Component Azide Organic Azide (R-N3) Azide->Reaction Azide Component Cu_Source Copper(I) Source (e.g., CuI, CuSO4/NaAsc) Cu_Source->Reaction Catalyst Triazole 1,4-Disubstituted Triazole Product Reaction->Triazole Forms Triazole Linkage

References

In-depth Technical Guide: Spectral Analysis of Tert-butyl 4-ethynylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for tert-butyl 4-ethynylbenzoate, a valuable building block in organic synthesis and drug discovery. The information presented herein is intended to assist researchers in the identification, characterization, and utilization of this compound.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C₁₃H₁₄O₂. It features a benzoate core structure with a tert-butyl ester at the 4-position and an ethynyl group at the para-position of the benzene ring.

Key Properties:

PropertyValue
Molecular Weight 202.25 g/mol
CAS Number 111291-97-5
Appearance White to yellow-beige crystalline powder

Synthesis and Spectral Characterization

The synthesis of this compound typically involves the esterification of 4-ethynylbenzoic acid with tert-butanol or the desilylation of a protected precursor like tert-butyl 4-((trimethylsilyl)ethynyl)benzoate.

A reported synthesis involves the reaction of tert-butyl 4-iodobenzoate with (trimethylsilyl)acetylene via a Sonogashira coupling, followed by the removal of the trimethylsilyl protecting group using a fluoride source like potassium fluoride in a mixture of DMF and water.[1]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

A proton NMR spectrum of this compound has been reported.[1] The expected signals are:

  • A singlet for the nine equivalent protons of the tert-butyl group .

  • Two doublets in the aromatic region, corresponding to the aromatic protons in a para-substituted pattern.

  • A singlet for the acetylenic proton .

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.6s9H-C(CH₃)₃
~7.5d2HAromatic H (ortho to C=O)
~7.9d2HAromatic H (ortho to C≡CH)
~3.1s1H-C≡CH

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~28-C(C H₃)₃
~81-C (CH₃)₃
~80-C≡C H
~83-C ≡CH
~129Aromatic CH
~130Aromatic C-C≡CH
~132Aromatic CH
~132Aromatic C-C=O
~165C =O

Note: These are predicted values based on related structures and require experimental verification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Sharp, Medium≡C-H stretch
~2970MediumC-H stretch (tert-butyl)
~2110WeakC≡C stretch
~1715StrongC=O stretch (ester)
~1605MediumC=C stretch (aromatic)
~1280, ~1120StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 202. A significant fragment would likely correspond to the loss of the tert-butyl group (C₄H₉), resulting in a peak at m/z = 145.

Experimental Protocols

General Synthesis of this compound[1]

To a suspension of tert-butyl 4-((trimethylsilyl)ethynyl)benzoate in a mixture of dimethylformamide (DMF) and water, potassium fluoride (KF) is added. The solution is stirred at room temperature. After completion of the reaction, the mixture is diluted with diethyl ether and filtered through a pad of silica gel to yield this compound.

NMR Sample Preparation

A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube to a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

IR Spectroscopy

An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet) or dissolved in a suitable solvent (e.g., CCl₄).

Mass Spectrometry

Mass spectra can be recorded on a mass spectrometer using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). The sample is typically introduced after being separated by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Visualizations

Molecular Structure and Key NMR Correlations

molecular_structure cluster_tert_butyl tert-Butyl Group cluster_benzoate Benzoate Core cluster_ethynyl Ethynyl Group C_quat C Me1 CH₃ C_quat->Me1 Me2 CH₃ C_quat->Me2 Me3 CH₃ C_quat->Me3 H_tert_butyl ¹H: ~1.6 ppm (s, 9H) C_tert_butyl ¹³C: ~28 ppm (CH₃) ¹³C: ~81 ppm (C) Benzene C₆H₄ Ester_C C=O Benzene->Ester_C Alkyne C≡CH Oxygen O Ester_C->Oxygen Oxygen->C_quat H_aromatic ¹H: ~7.5, 7.9 ppm (d, 2H each) C_aromatic ¹³C: ~129-132 ppm C_carbonyl ¹³C: ~165 ppm H_alkyne ¹H: ~3.1 ppm (s, 1H) C_alkyne ¹³C: ~80, 83 ppm

Caption: Key ¹H and ¹³C NMR correlations for this compound.

Workflow for Spectral Analysis

spectral_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_characterization Final Characterization synthesis Synthesize tert-butyl 4-ethynylbenzoate purification Purify by Column Chromatography/Recrystallization synthesis->purification nmr ¹H and ¹³C NMR purification->nmr ir FTIR Spectroscopy purification->ir ms Mass Spectrometry purification->ms nmr_interp Assign Chemical Shifts and Coupling Constants nmr->nmr_interp ir_interp Identify Functional Group Frequencies ir->ir_interp ms_interp Determine Molecular Ion and Fragmentation Pattern ms->ms_interp structure_confirm Confirm Molecular Structure nmr_interp->structure_confirm ir_interp->structure_confirm ms_interp->structure_confirm

References

Methodological & Application

Application Notes: Using Tert-butyl 4-ethynylbenzoate for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-ethynylbenzoate is a versatile bifunctional linker molecule widely employed in bioconjugation and drug development. Its chemical structure features a terminal alkyne group, which serves as a reactive handle for "click chemistry" reactions, and a tert-butyl protected carboxylic acid. This unique design allows for the covalent attachment of the molecule to biomolecules via the alkyne group, while the protected carboxyl group can be deprotected post-conjugation for further functionalization, such as attaching imaging agents, peptides, or other moieties.

The primary application of this compound lies in its utility in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1] These reactions are cornerstones of modern bioconjugation due to their high efficiency, specificity, and biocompatibility.[2] SPAAC, in particular, is advantageous for in vivo applications as it obviates the need for cytotoxic copper catalysts.[3][]

These application notes provide detailed protocols for the use of this compound in bioconjugation, including representative data and workflows for successful implementation in research and drug development settings.

Chemical Properties

PropertyValue
Molecular Formula C₁₃H₁₄O₂
Molecular Weight 202.25 g/mol
Appearance Colorless to yellowish liquid
Solubility Soluble in organic solvents (e.g., DMSO, DMF), slightly soluble in water
Reactive Group Terminal Alkyne (-C≡CH)
Protective Group Tert-butyl ester

Experimental Workflows

The general workflow for bioconjugation using this compound involves the reaction of the terminal alkyne with an azide-modified biomolecule, followed by purification and characterization of the conjugate. The tert-butyl ester can then be deprotected if further functionalization is desired.

General Bioconjugation Workflow

Bioconjugation Workflow reagent_prep Reagent Preparation reaction Bioconjugation (CuAAC or SPAAC) reagent_prep->reaction purification Purification of Conjugate reaction->purification characterization Characterization (MS, HPLC, etc.) purification->characterization deprotection Deprotection of tert-butyl ester (Optional) characterization->deprotection further_func Further Functionalization deprotection->further_func

Caption: General workflow for bioconjugation using this compound.

Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an azide-modified biomolecule using a copper(I) catalyst.

Materials and Reagents:

  • Azide-modified biomolecule (e.g., protein, peptide, nucleic acid)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other stabilizing ligand[5]

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Solvent for linker (e.g., DMSO, DMF)

  • Purification system (e.g., Size Exclusion Chromatography (SEC), Dialysis)

  • Analytical instruments (e.g., Mass Spectrometer, HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule and this compound. A 10-50 fold molar excess of the linker is typically used.

    • Add the TBTA solution to the reaction mixture (final concentration ~1 mM).

    • Add the CuSO₄ solution to the reaction mixture (final concentration 0.1-1 mM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration 1-5 mM).

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Purify the bioconjugate using a suitable method such as SEC or dialysis to remove unreacted linker and catalyst.

  • Characterization:

    • Analyze the final product by SDS-PAGE, Mass Spectrometry, and HPLC to confirm conjugation and purity.

Representative Data for CuAAC Reactions:

Alkyne PartnerAzide PartnerCopper SourceLigand/AdditiveSolventTemp. (°C)Time (h)Yield (%)
PhenylacetyleneBenzyl AzideCuSO₄·5H₂O/NaAscNonet-BuOH/H₂ORoom Temp891
Propargyl AlcoholBenzyl AzideCuSO₄·5H₂O/NaAscNonet-BuOH/H₂ORoom Temp1285
EthynylferroceneBenzyl AzideCuSO₄·5H₂O/NaAscNonet-BuOH/H₂ORoom Temp695

Note: Data is representative for CuAAC reactions and may vary depending on the specific substrates and conditions used.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of an azide-modified biomolecule with a strained alkyne, which can be coupled to this compound in a separate step or used as a template for understanding the reaction with terminal alkynes in modified contexts. For direct bioconjugation with terminal alkynes like this compound, CuAAC is the standard method. However, understanding SPAAC is crucial as it is a widely used alternative in click chemistry.[3][6]

The following is a general protocol for SPAAC involving a strained alkyne and an azide-modified biomolecule.

Materials and Reagents:

  • Azide-modified biomolecule

  • Strained alkyne (e.g., DBCO, DIFO) functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC, Dialysis)

  • Analytical instruments (e.g., Mass Spectrometer, HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of the strained alkyne in a compatible solvent (e.g., DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule and the strained alkyne. A 2-10 fold molar excess of the strained alkyne is typically sufficient.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing.

  • Purification and Characterization:

    • Follow the same purification and characterization steps as outlined in the CuAAC protocol.

Kinetics of SPAAC Reactions:

Strained AlkyneSecond-order rate constant (M⁻¹s⁻¹)
DIFO~0.1
DBCO~0.3
BCN~0.01

Note: Reaction rates are approximate and can be influenced by the specific azide and reaction conditions.

Protocol 3: Deprotection of the Tert-butyl Ester

This protocol outlines the removal of the tert-butyl protecting group to reveal a free carboxylic acid on the conjugated molecule.

Materials and Reagents:

  • Purified bioconjugate with tert-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Purification system (e.g., HPLC, Dialysis)

Procedure:

  • Lyophilization:

    • Lyophilize the purified bioconjugate to remove the aqueous buffer.

  • Deprotection Reaction:

    • Resuspend the lyophilized conjugate in a solution of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[7]

    • Incubate at room temperature for 1-2 hours.

  • Solvent Removal and Purification:

    • Remove the TFA by rotary evaporation or nitrogen stream.

    • Purify the deprotected conjugate using a suitable method like HPLC or dialysis to remove cleavage cocktail components.

Visualizations

Chemical Structure of this compound

Caption: Structure of this compound.

CuAAC Reaction Mechanism

CuAAC_Mechanism alkyne R₁-C≡CH cu_acetylide R₁-C≡C-Cu(I) alkyne->cu_acetylide + Cu(I) azide R₂-N₃ cu_triazolide Copper Triazolide Intermediate azide->cu_triazolide cu1 Cu(I) cu_acetylide->cu_triazolide + R₂-N₃ triazole Triazole Product triazole->cu1 Regenerates cu_triazolide->triazole + H⁺

Caption: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Hypothetical Application in Drug Delivery

This diagram illustrates a hypothetical scenario where a drug is conjugated to a targeting ligand via a linker derived from this compound to target a cancer cell.

Drug_Targeting_Pathway cluster_0 Drug Conjugate cluster_1 Cancer Cell drug Drug linker Linker drug->linker ligand Targeting Ligand linker->ligand receptor Overexpressed Receptor ligand->receptor Binding internalization Internalization receptor->internalization drug_release Drug Release internalization->drug_release apoptosis Apoptosis drug_release->apoptosis

Caption: Targeted drug delivery to a cancer cell via a bioconjugate.

References

Application Notes and Protocols: Tert-butyl 4-ethynylbenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tert-butyl 4-ethynylbenzoate is a bifunctional organic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates two key functional groups: a terminal alkyne and a tert-butyl ester. The terminal alkyne serves as a versatile handle for carbon-carbon bond formation through reactions like Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"). The tert-butyl ester group acts as a sterically hindered, acid-labile protecting group for the carboxylic acid, which allows for selective reactions at the alkyne terminus while preventing interference from the acid functionality.[1][2] This protecting group can be selectively removed under specific acidic conditions or thermal stress to reveal the carboxylic acid for further derivatization.[3][4][5][6]

These characteristics make this compound a valuable intermediate for constructing complex molecules, including pharmaceuticals, functional polymers, and molecular probes.[7]

Data Presentation

Physicochemical Properties
PropertyValue
CAS Number 111291-97-5[8]
Molecular Formula C₁₃H₁₄O₂
Molecular Weight 202.25 g/mol
Appearance Colorless or yellowish liquid
Boiling Point 120-122 °C
Solubility Soluble in organic solvents, slightly soluble in water
Representative Applications & Reaction Conditions

Table 1: Sonogashira Coupling Reactions The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[9][10][11]

Alkyne SubstrateAryl/Vinyl HalidePd CatalystCu Co-catalystBaseSolventTemperatureYield
PhenylacetyleneAryl BromidePd(OAc)₂/DPEPhosNoneCs₂CO₃DMSORoom Temp.Up to 96%[12]
Terminal AlkyneAryl Bromide[DTBNpP]Pd(crotyl)ClNoneTMPDMSORoom Temp.Up to 97%[13]
Terminal AlkyneAryl IodidePd₂(dba)₃ / Ligand 2CuIAmineVariousRoom Temp.Good[10]
Trimethylsilylacetylene1-bromo-4-iodobenzenePd(PPh₃)₄CuIEt₃NTolueneRoom Temp.Not specified[9]

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click chemistry" refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts. The CuAAC reaction between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole is a prime example.[14][15]

Alkyne SubstrateAzide SubstrateCopper SourceReducing AgentLigandSolventTemperatureYield
Terminal AlkyneOrganic AzideCuSO₄Sodium AscorbateTBTADMSO/t-BuOHRoom Temp.Excellent[16]
Terminal AlkyneOrganic AzideCuSO₄Sodium AscorbateTHPTAWaterRoom Temp.Excellent[16][17]
Sterically Hindered AlkyneSterically Hindered AzideCuCl(TPh)NoneNHCVariousRoom Temp.Excellent[14]

Table 3: Deprotection of Tert-Butyl Esters The tert-butyl ester can be cleaved under various conditions, most commonly using acid, to yield the corresponding carboxylic acid.

SubstrateReagent(s)SolventTemperatureNotes
Tert-butyl esterTrifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.Common and effective; TFA is catalytic.[6]
Tert-butyl esterZnBr₂Dichloromethane (DCM)Room Temp.Lewis acid condition, can offer chemoselectivity.[4]
Amphoteric amino acid derivativeNo additional reagentsProtic Solvents (e.g., water)120-240 °CContinuous flow, high-temperature hydrolysis.[3]
Tert-butyl benzoatePowdered KOHTetrahydrofuran (THF)Room Temp.Base-mediated cleavage, safer alternative to other methods.[5]
Tert-butyl esterAqueous Phosphoric AcidVariousRoom Temp.Mild, environmentally benign method.[5][18]

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling

This protocol describes a general method for the copper-free Sonogashira coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%)[13]

  • Base (e.g., 1,1,3,3-Tetramethylguanidine (TMP) or Cs₂CO₃, 2 equivalents)[13]

  • Anhydrous, degassed solvent (e.g., DMSO or Toluene)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), palladium precatalyst (0.025 equiv), and a magnetic stir bar.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the base (2.0 equiv) to the mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure for CuAAC (Click Chemistry)

This protocol describes a general method for the copper-catalyzed cycloaddition of this compound with an organic azide.

Materials:

  • This compound (1.0 equiv)

  • Organic azide (1.0-1.1 equiv)

  • Copper(II) sulfate (CuSO₄) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., a mixture of t-butanol and water, or DMSO)

  • Reaction vial with a magnetic stir bar

Procedure:

  • In a reaction vial, dissolve this compound and the organic azide in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄.

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution. A color change is often observed as Cu(I) is generated.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1 to 24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 1,2,3-triazole product.

Protocol 3: General Procedure for Tert-Butyl Ester Deprotection

This protocol describes a standard method for the acidic cleavage of the tert-butyl ester to yield 4-ethynylbenzoic acid.

Materials:

  • This compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottomed flask with a magnetic stir bar

Procedure:

  • Dissolve the this compound derivative (1.0 equiv) in dichloromethane in a round-bottomed flask. A typical concentration is 0.1-0.5 M.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add trifluoroacetic acid (TFA) to the solution (typically 5-10 equivalents, or as a 20-50% solution in DCM). The released tert-butyl cation is scavenged by TFA to form isobutylene.[6]

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the deprotection by TLC, observing the disappearance of the starting material.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • The resulting crude 4-ethynylbenzoic acid derivative can be used directly or purified further by recrystallization or column chromatography if necessary.

Visualizations

G cluster_synthesis Synthesis of this compound A 4-Ethynylbenzoic Acid C Esterification (Acid Catalyst) A->C B Tert-butanol B->C D This compound C->D G cluster_sonogashira Sonogashira Coupling Workflow Reactants This compound + Aryl Halide Setup Add Pd Catalyst, Base, & Anhydrous Solvent Reactants->Setup Reaction Stir under Inert Atmosphere Setup->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Aqueous Quench & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Coupled Product Purify->Product G cluster_click Click Chemistry (CuAAC) Workflow Reactants This compound + Organic Azide Setup Dissolve in Solvent (e.g., tBuOH/H2O) Reactants->Setup Catalyst Add CuSO4 and Sodium Ascorbate Setup->Catalyst Reaction Stir at Room Temp Catalyst->Reaction Workup Extraction Reaction->Workup Purify Purification Workup->Purify Product 1,2,3-Triazole Product Purify->Product G cluster_pathway Deprotection and Functionalization Pathway Start Synthesized Product (e.g., from Coupling/Click) Deprotection Deprotection (e.g., TFA in DCM) Start->Deprotection Acid 4-Ethynylbenzoic Acid Derivative Deprotection->Acid Activation Carboxylic Acid Activation (e.g., SOCl₂, EDCI) Acid->Activation Amide Amide Coupling (with Amine) Activation->Amide Ester Esterification (with Alcohol) Activation->Ester Amide_Product Amide Product Amide->Amide_Product Ester_Product Ester Product Ester->Ester_Product

References

Application Note: Acid-Catalyzed Deprotection of Tert-butyl 4-ethynylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyl (t-butyl) ester is a frequently utilized protecting group for carboxylic acids in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its widespread use is attributed to its stability across a range of nucleophilic and basic conditions, while being readily cleavable under acidic conditions.[1] 4-Ethynylbenzoic acid is a valuable bifunctional building block, featuring a terminal alkyne for "click" chemistry or Sonogashira couplings and a carboxylic acid for amide bond formation or esterification.[2][3][4] This protocol details the efficient removal of the t-butyl protecting group from tert-butyl 4-ethynylbenzoate to yield 4-ethynylbenzoic acid using trifluoroacetic acid (TFA).

The deprotection mechanism proceeds via an acid-catalyzed A-1 type elimination. The reaction is initiated by the protonation of the ester's carbonyl oxygen by TFA, which enhances the electrophilicity of the carbonyl carbon.[5] This facilitates the cleavage of the oxygen-tert-butyl bond, resulting in the formation of the desired carboxylic acid and a stable tertiary carbocation (t-butyl cation). The t-butyl cation is subsequently neutralized, typically by deprotonation to form the volatile byproduct isobutylene, which simplifies product purification.[5][6] The terminal ethynyl group is generally stable under these mild acidic conditions, making this a clean and effective transformation.

Reaction Scheme

The following diagram illustrates the acid-catalyzed deprotection of this compound.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products r1 This compound p1 4-Ethynylbenzoic Acid r1->p1 Deprotection reagent Trifluoroacetic Acid (TFA) Dichloromethane (DCM) p2 Isobutylene (gas)

Caption: Chemical transformation of this compound to 4-ethynylbenzoic acid.

Quantitative Data Summary

The efficiency of the deprotection is dependent on several factors. The table below summarizes typical reaction parameters based on established protocols for tert-butyl ester cleavage using TFA.[5][7][8]

ParameterValueNotes
Substrate Concentration 0.1 - 0.5 M in DCMA common concentration range to ensure solubility and efficient reaction kinetics.
TFA Concentration 25 - 50% (v/v) in DCMHigher concentrations can accelerate the reaction but may require more careful handling. 50% is very common.[8]
Temperature Room Temperature (20-25 °C)The reaction is typically efficient at room temperature. Slight warming (e.g., to 40°C) can be used for stubborn substrates.[5]
Reaction Time 1 - 5 hoursProgress should be monitored by TLC or LC-MS to determine completion.[5][7]
Expected Yield >90%Yields are typically high, assuming complete reaction and efficient work-up.

Detailed Experimental Protocol

This protocol describes a general procedure for the deprotection of this compound on a 1.0 mmol scale.

Materials and Reagents:

  • This compound (1.0 mmol)

  • Dichloromethane (DCM), anhydrous (10-20 mL)

  • Trifluoroacetic acid (TFA) (5-10 mL)

  • Cold diethyl ether or hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel or similar)

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) under ambient atmosphere. Stir until the solid is fully dissolved. A typical concentration is between 0.1 and 0.5 M.[5]

  • Acid Addition: Carefully add an equal volume of trifluoroacetic acid (5 mL, for a 1:1 or 50% v/v solution) to the stirred solution at room temperature.[7][8] Caution: TFA is highly corrosive; handle in a fume hood with appropriate personal protective equipment (PPE).[5]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable. This typically takes 1-5 hours.[5]

  • Solvent Removal: Upon completion, remove the dichloromethane and excess TFA under reduced pressure using a rotary evaporator.

  • Work-up & Isolation:

    • Precipitation Method: Dissolve the resulting residue in a minimal amount of a suitable solvent (e.g., diethyl ether). Precipitate the product by adding a non-polar solvent such as cold hexane. Collect the solid product by filtration, wash with cold hexane, and dry under vacuum.[5]

    • Extraction Method: Alternatively, dissolve the residue in a larger volume of an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water (2x) and brine (1x).[7] Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: If necessary, the crude 4-ethynylbenzoic acid can be further purified by recrystallization or column chromatography.

Experimental Workflow

The following diagram outlines the key steps of the experimental protocol.

G start Start dissolve 1. Dissolve Substrate in DCM start->dissolve add_tfa 2. Add TFA (1:1 v/v) dissolve->add_tfa react 3. Stir at Room Temp (1-5 hours) add_tfa->react monitor 4. Monitor Reaction (TLC / LC-MS) react->monitor monitor->react Incomplete workup 5. Evaporate Solvent & Excess TFA monitor->workup Complete isolate 6. Isolate Product (Precipitation or Extraction) workup->isolate purify 7. Purify if Necessary (Recrystallization) isolate->purify end End Product isolate->end Sufficiently Pure purify->end Pure

Caption: Workflow for the deprotection of this compound.

Troubleshooting

  • Incomplete Reaction: If monitoring shows significant starting material remaining after 5 hours, consider increasing the reaction time or warming the mixture to 40 °C.[5] Ensure the TFA used is of sufficient purity and concentration.

  • Side Product Formation: The primary side products can arise from reactions of the highly reactive t-butyl cation with other nucleophilic functional groups if present on a more complex substrate. For simple substrates like this compound, this is rarely an issue.[5]

  • Difficult Purification: If the product is difficult to precipitate, an extractive work-up followed by silica gel chromatography may be necessary for purification.

Safety Information

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.[5]

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.[5]

References

Application Notes and Protocols for Sonogashira Coupling with Tert-butyl 4-ethynylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Sonogashira coupling reaction utilizing tert-butyl 4-ethynylbenzoate. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][4][5] The protocol herein is a composite of established methodologies, offering both traditional copper-co-catalyzed and modern copper-free conditions.

I. Overview of Reaction Conditions

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, solvent, base, and temperature. Below is a summary of common conditions that can be adapted for the coupling of this compound with various aryl or vinyl halides.

Parameter Condition Notes References
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂, [DTBNpP]Pd(crotyl)ClPd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are common, but air-stable precatalysts like [DTBNpP]Pd(crotyl)Cl can be advantageous for copper-free reactions.[6][7][3][5][6][7]
Copper Co-catalyst CuIEssential for traditional Sonogashira reactions to facilitate transmetalation, but can be omitted in "copper-free" protocols to avoid homocoupling byproducts.[4][5][6][4][5][6]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA), DABCO, Cs₂CO₃, K₃PO₄An amine base is typically used as the solvent and acid scavenger. Inorganic bases can also be effective.[5][8][5][6][8]
Solvent THF, DMF, Toluene, Dioxane, DMSOPolar aprotic solvents like DMF and DMSO often give good results.[6][9] The choice of solvent can significantly impact reaction rate and yield.[9][6][8][9][10]
Temperature Room Temperature to 150°CMild, room-temperature conditions are possible with highly active catalysts.[6] Higher temperatures may be required for less reactive substrates.[8][6][8]
Atmosphere Inert (Argon or Nitrogen)Anhydrous and anaerobic conditions are typically required, although some modern protocols are more robust.[2][2]

II. Experimental Workflow

The general workflow for the Sonogashira coupling reaction is outlined below. This diagram illustrates the key stages from reaction setup to the isolation of the final product.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide This compound Pd Catalyst, CuI (optional) Base glassware Prepare Dry Glassware under Inert Atmosphere setup Assemble Reaction: Add Solvent Add Reagents glassware->setup run Run Reaction: Stir at specified Temperature setup->run monitor Monitor Progress (TLC, GC/MS) run->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify final_product Final Product purify->final_product Isolate Product Sonogashira_Components cluster_catalytic_cycle Catalytic System ArylHalide Aryl/Vinyl Halide (R-X) Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) ArylHalide->Pd_Catalyst Oxidative Addition Alkyne Terminal Alkyne (R'-C≡C-H) Cu_Catalyst Copper(I) Co-catalyst (e.g., CuI) Alkyne->Cu_Catalyst Forms Copper Acetylide Product Coupled Product (R-C≡C-R') Pd_Catalyst->Product Reductive Elimination Cu_Catalyst->Pd_Catalyst Transmetalation Base Base (e.g., Et₃N) Base->Alkyne Deprotonates Base->Product Neutralizes HX

References

Application Notes and Protocols: Tert-butyl 4-ethynylbenzoate as a Protected Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-ethynylbenzoate is a versatile building block in organic synthesis, particularly in the construction of complex aromatic systems used in materials science and medicinal chemistry. The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, preventing its participation in reactions such as cross-coupling while enhancing solubility in organic solvents.[1] The terminal alkyne provides a reactive handle for a variety of transformations, most notably Sonogashira cross-coupling reactions. This document provides detailed application notes and protocols for the synthesis and deprotection of this compound and its use in synthetic chemistry.

Rationale for Use

The strategic use of this compound offers several advantages in multi-step synthesis:

  • Carboxylic Acid Protection: The tert-butyl ester is stable under a range of reaction conditions, effectively masking the reactivity of the carboxylic acid.

  • Increased Solubility: The bulky tert-butyl group often improves the solubility of intermediates in common organic solvents, facilitating purification and handling.[1]

  • Reactive Handle: The ethynyl group allows for the facile introduction of the benzoate moiety into larger molecules through powerful C-C bond-forming reactions like the Sonogashira coupling.

  • Controlled Deprotection: The tert-butyl group can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), to unmask the carboxylic acid at a desired stage in the synthesis.[1][2]

Data Presentation

Table 1: Synthesis of this compound via Sonogashira Coupling
Aryl Halide PrecursorAlkyne SourceCatalyst SystemSolventReaction TimeYield (%)Reference
tert-butyl 4-iodobenzoateTrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuI, PPh₃TriethylamineNot Specified64[1]
1,3,6,8-tetrabromopyreneThis compound Not Specified (Microwave-assisted)Not Specified1 hour62[2][3][4]
Table 2: Deprotection of this compound Derivatives
SubstrateDeprotection ReagentSolventReaction TimeTemperatureYield (%)Reference
Di-tert-butyl-5,5'-(1,4-phenylenebis(ethyne-2,1-diyl))bis(2-aminobenzoate)Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Not SpecifiedRoom Temp.86[1]
Tetra-tert-butyl ester of a pyrene derivativeTrifluoroacetic Acid (TFA)Not Specified24 hoursRoom Temp.76[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the Sonogashira coupling reaction used to synthesize precursors of this compound. A common starting material is tert-butyl 4-iodobenzoate, which is coupled with a protected acetylene source like trimethylsilylacetylene, followed by deprotection of the silyl group.

Materials:

  • tert-butyl 4-iodobenzoate

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA), anhydrous

  • Potassium fluoride (KF)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether (Et₂O)

  • Silica gel

  • Standard glassware for inert atmosphere reactions

Procedure:

Step 1: Sonogashira Coupling

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add tert-butyl 4-iodobenzoate, Pd(PPh₃)₂Cl₂ (typically 2-5 mol%), CuI (typically 4-10 mol%), and PPh₃ (typically 8-20 mol%).

  • Add anhydrous triethylamine via syringe.

  • Add trimethylsilylacetylene (typically 1.1-1.5 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with a solvent like diethyl ether, and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, tert-butyl 4-((trimethylsilyl)ethynyl)benzoate, by column chromatography on silica gel.

Step 2: Desilylation

  • Dissolve the purified tert-butyl 4-((trimethylsilyl)ethynyl)benzoate in a mixture of DMF and water.[1]

  • Add potassium fluoride (KF) to the solution and stir at room temperature.[1]

  • Monitor the reaction by TLC. The reaction is typically complete within an hour.[1]

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.[1]

  • Concentrate the filtrate under reduced pressure to obtain this compound. Further purification by column chromatography may be necessary.

Protocol 2: Deprotection of this compound Derivatives

This protocol describes the removal of the tert-butyl protecting group to yield the corresponding carboxylic acid, adapted from the deprotection of a downstream product.[1]

Materials:

  • This compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound derivative in anhydrous dichloromethane.

  • Cool the solution in an ice bath (0 °C).

  • Add trifluoroacetic acid dropwise to the stirred solution. The volume of TFA is typically equal to or half of the volume of DCM.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting carboxylic acid by recrystallization or column chromatography.

Visualizations

Protection_Deprotection_Workflow cluster_synthesis Synthesis of Protected Building Block cluster_application Application in Synthesis cluster_deprotection Deprotection Aryl_Halide tert-butyl 4-iodobenzoate Sonogashira Sonogashira Coupling Aryl_Halide->Sonogashira TMSA Trimethylsilylacetylene TMSA->Sonogashira Protected_Intermediate tert-butyl 4-((trimethylsilyl)ethynyl)benzoate Sonogashira->Protected_Intermediate Desilylation Desilylation (e.g., KF) Protected_Intermediate->Desilylation Protected_Building_Block This compound Desilylation->Protected_Building_Block Coupling_Reaction Further Coupling (e.g., Sonogashira) Protected_Building_Block->Coupling_Reaction Coupling_Partner Coupling Partner (e.g., Aryl Halide) Coupling_Partner->Coupling_Reaction Protected_Product Protected Final Product Coupling_Reaction->Protected_Product Deprotection_Step Acidic Hydrolysis (e.g., TFA) Protected_Product->Deprotection_Step Final_Product Final Product with Free Carboxylic Acid Deprotection_Step->Final_Product

Caption: Workflow for the use of this compound.

Deprotection_Mechanism Ester R-CO-O-tBu Protonation Protonation of Carbonyl Oxygen Ester->Protonation Protonated_Ester R-C(=O+H)-O-tBu Protonation->Protonated_Ester Carbocation_Formation Loss of tert-butyl cation Protonated_Ester->Carbocation_Formation Carboxylic_Acid R-COOH Carbocation_Formation->Carboxylic_Acid tBu_Cation tBu+ Carbocation_Formation->tBu_Cation Elimination Elimination tBu_Cation->Elimination Isobutene Isobutene Elimination->Isobutene Hplus H+ Elimination->Hplus TFA TFA (H+) TFA->Protonation TFA_anion TFA- TFA_anion->Elimination

Caption: Mechanism of TFA-mediated deprotection of a tert-butyl ester.[1]

Applications in Drug Development and Materials Science

This compound has been employed as a key building block in the synthesis of complex molecules with potential therapeutic applications. For example, it has been utilized in the synthesis of 10-deazaaminopterin, an analog of the folic acid antagonist aminopterin, which has been investigated in cancer therapy.[5][6]

In materials science, this building block is valuable for constructing conjugated organic materials. The rigid ethynylbenzoic acid linker can be incorporated into larger polycyclic aromatic hydrocarbon structures, such as pyrene derivatives, to create materials with tailored optoelectronic properties for applications in photocatalysis and organic electronics.[2][4] The ability to deprotect the tert-butyl ester to the carboxylic acid allows for further functionalization or modification of the material's properties, such as solubility and self-assembly behavior.

References

Application Notes and Protocols: Tert-butyl 4-ethynylbenzoate in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tert-butyl 4-ethynylbenzoate is a versatile terminal alkyne building block frequently utilized in click chemistry, particularly in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage, a structure valued in medicinal chemistry for its favorable properties, including high stability under various biological conditions and its ability to act as an amide bond bioisostere.[1] The CuAAC reaction is renowned for its high yields, stereospecificity, and compatibility with a wide range of functional groups, making it a powerful tool for bioconjugation, drug discovery, and materials science.[2][3][4]

These notes provide an overview of the applications of this compound in CuAAC reactions and detailed protocols for its use in both small molecule synthesis and bioconjugation.

Applications

The primary application of this compound is as a synthon for introducing a protected benzoic acid moiety onto an azide-containing molecule. The resulting triazole product can be deprotected under acidic conditions to reveal the carboxylic acid, providing a handle for further functionalization or for modulating the pharmacological properties of the parent molecule.

  • Drug Discovery and Medicinal Chemistry: The triazole ring is a common scaffold in pharmacologically active compounds, exhibiting a range of biological activities including antiviral, antibacterial, and anticancer properties.[5] this compound is used in the one-pot synthesis of novel 1,2,3-triazole derivatives for screening as potential therapeutics. For example, it has been used to synthesize potent GPR119 agonists, which are targets for the treatment of type-2 diabetes mellitus, with high yields and significantly reduced reaction times.[5]

  • Bioconjugation: Click chemistry enables the precise and efficient labeling of biomolecules.[1][2] this compound can be "clicked" onto azide-modified proteins, oligonucleotides, or cell surfaces.[6][7] The tert-butyl ester group can modulate the hydrophobicity of the label, and its subsequent removal can be used to alter the charge or provide an attachment point for other probes.

  • Polymer and Materials Science: This reagent is also used in polymer chemistry to synthesize block copolymers and functionalize material surfaces. The robust nature of the triazole linkage ensures the stability of the resulting materials.[1]

Quantitative Data Summary

The CuAAC reaction involving this compound is characterized by high efficiency and rapid kinetics. The table below summarizes typical reaction parameters and outcomes compiled from various studies.

Application Azide Partner Catalyst System (mol%) Solvent Temp (°C) Time Yield (%) Reference
GPR119 Agonist SynthesisAryl/Alkyl AzidesCuI (10%), DIPEADMF05 min90-97%[5]
General Triazole SynthesisBenzyl AzideCu(II)-TBTA, NaAsct-BuOH/H₂ORT3-4 h90-98%[8][9]
Oligonucleotide LabelingAzide-modified OligoCuSO₄, THPTA, NaAscAqueous BufferRT30-60 minHigh[6][7]
Protein Lysate LabelingAzide-modified ProteinCuSO₄, THPTA, NaAscPBSRT30 minHigh[6][7]

Abbreviations: RT (Room Temperature), DMF (Dimethylformamide), DIPEA (N,N-Diisopropylethylamine), TBTA (Tris(benzyltriazolylmethyl)amine), THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), NaAsc (Sodium Ascorbate), PBS (Phosphate-Buffered Saline).

Visualized Workflows and Reactions

The following diagrams illustrate the core CuAAC reaction and a typical experimental workflow.

G cluster_reactants Reactants cluster_products Product Alkyne Tert-butyl 4-ethynylbenzoate Catalyst + Alkyne->Catalyst Azide Azide-containing Molecule (R-N₃) Azide->Catalyst Product 1,4-disubstituted 1,2,3-Triazole Process Cu(I) Catalyst NaAsc, Ligand (TBTA or THPTA) Catalyst->Product Click Reaction

Caption: Core reaction scheme for CuAAC using this compound.

G A 1. Prepare Stock Solutions (Alkyne, Azide, CuSO₄, Ligand, NaAsc) B 2. Combine Alkyne and Azide in appropriate solvent (e.g., t-BuOH/H₂O) A->B C 3. Prepare Catalyst Premix (Incubate CuSO₄ with Ligand, e.g., THPTA) B->C D 4. Add Catalyst Premix to Reaction C->D E 5. Initiate Reaction (Add fresh Sodium Ascorbate solution) D->E F 6. Incubate at Room Temperature (Monitor by TLC or LC-MS) E->F G 7. Workup and Purification (e.g., Extraction, Precipitation, Chromatography) F->G H 8. Characterize Product (NMR, MS) G->H

Caption: General experimental workflow for a CuAAC click reaction.

Experimental Protocols

Protocol 1: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

This protocol describes a general procedure for reacting this compound with an azide (e.g., Benzyl Azide) in an organic/aqueous solvent system.[10][11]

Materials:

  • This compound

  • Benzyl Azide (or other organic azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction vial, magnetic stirrer, and stir bar

Procedure:

  • Reagent Preparation: In a reaction vial, dissolve this compound (1.0 equivalent) and Benzyl Azide (1.1 equivalents) in a 1:1 mixture of t-BuOH and deionized water (e.g., 4 mL total volume for a 0.1 mmol scale reaction).

  • Ligand Addition: Add TBTA (0.05 equivalents) to the reaction mixture and stir to dissolve.

  • Catalyst Addition: Add an aqueous solution of CuSO₄·5H₂O (0.05 equivalents). The solution may turn slightly cloudy.

  • Initiation: Prepare a fresh aqueous solution of Sodium Ascorbate. Add this solution (0.2 equivalents) to the reaction vial. The reaction mixture should turn from a pale blue to a yellow-orange or green color, indicating the formation of the Cu(I) catalyst.

  • Reaction: Stir the mixture vigorously at room temperature for 1 to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed.

  • Workup: Upon completion, dilute the reaction mixture with 10 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Labeling of Azide-Modified Biomolecules in Aqueous Buffer

This protocol is adapted for biocompatible labeling, for instance, of an azide-modified peptide or oligonucleotide, using a water-soluble ligand.[6][7][10]

Materials:

  • This compound

  • Azide-modified biomolecule (e.g., peptide, oligonucleotide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (for stock solutions)

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • Alkyne: 10 mM solution of this compound in DMSO.

    • Azide-Biomolecule: 1 mM solution in PBS or water.

    • CuSO₄: 100 mM solution in water.

    • THPTA: 200 mM solution in water.

    • Sodium Ascorbate: 1 M solution in water (must be prepared fresh).

  • Prepare Catalyst Premix: In a microcentrifuge tube, combine the CuSO₄ stock solution and the THPTA stock solution in a 1:2 ratio. Vortex briefly and let it stand for 2-3 minutes. This complex is stable for several weeks when frozen.[6][7]

  • Set up Reaction: In a clean microcentrifuge tube, add the following in order:

    • Azide-modified biomolecule solution (e.g., 50 µL of 1 mM stock).

    • PBS buffer to reach the desired final volume (e.g., to 90 µL).

    • Alkyne stock solution (e.g., 2 µL of 10 mM stock for ~4 equivalents).

    • Catalyst Premix (e.g., 2.5 µL, corresponding to ~25 equivalents of total ligand/copper relative to the biomolecule).

  • Initiate Reaction: Add the freshly prepared 1 M Sodium Ascorbate solution to the reaction tube (e.g., 4 µL for ~40 equivalents). Vortex briefly to mix.

  • Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes. Protect from light if working with fluorescently-tagged molecules.

  • Purification: The labeled biomolecule can be purified from excess reagents using methods appropriate for the sample, such as ethanol precipitation (for oligonucleotides), size-exclusion chromatography, or dialysis.

References

Application Notes and Protocols for the Use of Tert-butyl 4-ethynylbenzoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of peptide therapeutics and chemical biology, the precise, site-specific modification of peptides is paramount. "Tert-butyl 4-ethynylbenzoate" is a versatile bifunctional linker that serves as a valuable tool for this purpose. It incorporates a terminal alkyne group, which is a handle for bioorthogonal "click chemistry" reactions, and a tert-butyl ester-protected carboxylic acid.[1] The alkyne moiety allows for the covalent attachment of various payloads, such as small molecule drugs, imaging agents, or polyethylene glycol (PEG) chains, through highly efficient and specific reactions like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3][4] The tert-butyl ester provides a stable protecting group for the benzoate's carboxylic acid, which can be selectively removed under acidic conditions to reveal a new functional group for further conjugation or to modify the overall charge of the final molecule.

These application notes provide a comprehensive guide for the incorporation and utilization of this compound in solid-phase peptide synthesis (SPPS) workflows, enabling the development of advanced peptide conjugates.

Core Applications

The primary utility of this compound in peptide synthesis is to introduce a stable, reactive alkyne handle for post-synthetic modifications. The two main strategies for its application are:

  • Peptide Bioconjugation via Click Chemistry: The terminal alkyne is an ideal substrate for click chemistry, a class of reactions known for their high yields, selectivity, and compatibility with biological molecules.[2][4] This allows for the efficient conjugation of peptides to other molecules bearing an azide group.[5] This is the foundation for creating:

    • Peptide-Drug Conjugates (PDCs): For targeted drug delivery.[6][7][8]

    • Fluorescently Labeled Peptides: For imaging and diagnostic applications.

    • PEGylated Peptides: To improve solubility, stability, and pharmacokinetic profiles.[1]

  • On-Resin Modification via Sonogashira Coupling: The alkyne can also participate in palladium-catalyzed Sonogashira cross-coupling reactions.[9][10] This enables the formation of a carbon-carbon bond between the peptide and an aryl or vinyl halide, offering an alternative route to complex peptide architectures.

Experimental Protocols

The following protocols provide step-by-step methodologies for the incorporation of this compound into a peptide and its subsequent modification. These protocols assume standard knowledge of Solid Phase Peptide Synthesis (SPPS) using Fmoc/tBu chemistry.[11][12]

Protocol 1: Coupling of this compound to a Resin-Bound Peptide

This protocol describes the acylation of a free amine on a resin-bound peptide with this compound. This can be either the N-terminal amine or the side-chain amine of an amino acid like lysine.

Materials:

  • Resin-bound peptide with a free amine

  • This compound

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Washing Solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.

  • Deprotection (if necessary): If the N-terminal amine is to be modified, perform a standard Fmoc-deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.

  • Activation of this compound:

    • In a separate vessel, dissolve 3 equivalents of this compound, 2.9 equivalents of HATU (or HBTU), in DMF.

    • Add 6 equivalents of DIEA to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Washing:

    • Filter the reaction solution.

    • Wash the resin extensively with DMF (3 times), DCM (3 times), and finally DMF (3 times).

  • Confirmation of Coupling (Optional): Perform a Kaiser test or a similar ninhydrin-based test to confirm the absence of free primary amines. If the test is positive, the coupling step may be repeated.

ParameterRecommended Value
Equivalents of Reagent
This compound3 eq.
HATU/HBTU2.9 eq.
DIEA6 eq.
Reaction Conditions
SolventDMF
TemperatureRoom Temperature
Time2-4 hours

Table 1: Recommended Reagents and Conditions for Coupling.

Protocol 2: Post-Synthetic Modification via CuAAC (Click Chemistry)

This protocol describes the conjugation of an azide-containing molecule to the alkyne-modified peptide on-resin or in solution after cleavage.

Materials:

  • Alkyne-modified peptide

  • Azide-containing molecule (e.g., Azido-PEG, fluorescent dye azide)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Ligand (optional but recommended): Tris(benzyltriazolylmethyl)amine (TBTA) or Bathocuproine disulfonate

  • Solvent System: e.g., DMF/H₂O or t-BuOH/H₂O (1:1)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-modified peptide in the chosen solvent system.

    • Prepare stock solutions of the azide molecule (1.5-2 equivalents), CuSO₄ (0.1-0.2 equivalents), and Sodium Ascorbate (0.5-1 equivalent). If using a ligand, it should be equimolar to the copper sulfate.

  • Reaction Setup:

    • In the reaction vessel, add the peptide solution.

    • Add the azide solution to the peptide.

    • If using a ligand, add the CuSO₄ and ligand solutions and mix briefly.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction:

    • Agitate the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours.

    • Monitor the reaction progress by LC-MS if possible.

  • Purification:

    • Once the reaction is complete, the product can be purified using standard methods such as reverse-phase HPLC to remove excess reagents and byproducts.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Catalyst Copper(I) (generated in situ from CuSO₄ + Sodium Ascorbate)
Reactants Terminal Alkyne, Azide
Key Advantages High reaction rates, high yields, robust reaction.[3][4]
Potential Issues Copper can be cytotoxic, limiting in vivo applications.[5]
Typical Conditions Aqueous/organic solvent mixtures, Room Temperature.

Table 2: Overview of the CuAAC Reaction for Peptide Conjugation.

Protocol 3: Deprotection of the Tert-butyl Ester

This protocol describes the removal of the tert-butyl protecting group to reveal the carboxylic acid. This is typically done during the final cleavage of the peptide from the resin.

Materials:

  • Resin-bound, fully protected peptide conjugate

  • Cleavage Cocktail: Trifluoroacetic Acid (TFA)-based

  • Scavengers: e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DTT)

Procedure:

  • Resin Preparation: Wash the dry resin with DCM and allow it to dry.

  • Cleavage:

    • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water. The tert-butyl ester is labile to these acidic conditions.[13]

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.

  • Purification:

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold ether.

    • Dry the final product and purify by HPLC.

Protecting GroupDeprotection ConditionScavengers
Tert-butyl (tBu) Ester Strong Acid (e.g., >50% TFA)[12]Cation scavengers (e.g., TIS, water) are crucial to prevent side reactions.[13]

Table 3: Deprotection Conditions for the Tert-butyl Ester.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the key workflows and concepts described in these application notes.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification Modification with Linker cluster_Conjugation Post-Synthetic Conjugation cluster_Final Final Processing start Start with Resin synthesis Peptide Chain Elongation (Fmoc/tBu Chemistry) start->synthesis deprotection Final N-terminal Fmoc Deprotection synthesis->deprotection coupling Protocol 1: Couple Tert-butyl 4-ethynylbenzoate deprotection->coupling click_chem Protocol 2: Click Chemistry (CuAAC) coupling->click_chem cleavage Protocol 3: Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) click_chem->cleavage purification HPLC Purification cleavage->purification final_product Purified Peptide Conjugate purification->final_product

Caption: Overall experimental workflow for peptide modification.

G peptide_alkyne Alkyne-Modified Peptide (from Protocol 1) reaction_node CuAAC Reaction (in tBuOH/H₂O) peptide_alkyne->reaction_node azide_payload Azide-Containing Payload (e.g., Drug, Dye) azide_payload->reaction_node catalyst_system CuSO₄ Sodium Ascorbate catalyst_system->reaction_node Cu(I) Catalyst final_conjugate Stable Triazole-Linked Peptide Conjugate reaction_node->final_conjugate

Caption: Reaction pathway for CuAAC (Click Chemistry).

G cluster_components Components of a PDC cluster_logic Functional Logic pdc Peptide-Drug Conjugate (PDC) targeting Peptide provides target specificity pdc->targeting connection Linker provides stable covalent attachment pdc->connection payload_delivery Payload provides therapeutic effect pdc->payload_delivery peptide Targeting Peptide (e.g., Tumor Homing) linker Linker (from this compound) peptide->linker drug Cytotoxic Payload (e.g., MMAE) linker->drug

Caption: Logical relationship for PDC development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing "Tert-butyl 4-ethynylbenzoate" Reaction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of "Tert-butyl 4-ethynylbenzoate." The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Sonogashira coupling reaction to produce the protected intermediate, tert-butyl 4-((trimethylsilyl)ethynyl)benzoate, has a very low yield. What are the potential causes and solutions?

A1: Low yields in this Sonogashira coupling are a common issue and can often be attributed to several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.

  • Catalyst System: The choice and handling of the palladium catalyst and copper (I) co-catalyst are critical.

    • Palladium Catalyst: While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used, they may not always be the most active. Consider using more modern and efficient catalysts or ligands. Bulky and electron-rich phosphine ligands can improve catalytic activity.

    • Copper (I) Co-catalyst: The presence of a copper (I) salt, such as CuI, is crucial for the traditional Sonogashira reaction. Ensure it is fresh and added under inert conditions. However, be aware that copper can also promote the undesired homocoupling of the alkyne (Glaser coupling). In some cases, a copper-free Sonogashira protocol might be more effective.

  • Reagent Quality & Stoichiometry:

    • Aryl Halide: The reactivity of the aryl halide is key (I > Br > Cl). Tert-butyl 4-iodobenzoate is generally preferred over the bromide for milder reaction conditions. Ensure your aryl halide is pure.

    • Alkyne: Use high-purity trimethylsilylacetylene.

    • Base: The amine base (e.g., triethylamine, diisopropylamine) should be anhydrous and free of oxidation products. Distillation of the amine before use is recommended.

  • Reaction Conditions:

    • Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to catalyst deactivation and promote homocoupling of the alkyne. Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.

    • Temperature: The optimal temperature can vary. While some reactions proceed at room temperature, others may require heating. Too high a temperature can lead to catalyst decomposition and side reactions. If no reaction is observed, a modest increase in temperature (e.g., to 40-60 °C) may be beneficial.

    • Solvent: Solvents like THF and DMF are commonly used. Ensure they are anhydrous and degassed.

Q2: I am observing a significant amount of a side product that I suspect is the homocoupling (Glaser coupling) product of trimethylsilylacetylene. How can I minimize this?

A2: The formation of a diyne from the coupling of two alkyne molecules is a common side reaction, especially in the presence of copper and oxygen.[1] To minimize this:

  • Strict Anaerobic Conditions: This is the most critical factor. Ensure your reaction flask is properly flame-dried, and the reaction is performed under a positive pressure of an inert gas (argon or nitrogen). All solvents and liquid reagents should be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas.

  • Copper-Free Conditions: If homocoupling remains a significant issue, consider a copper-free Sonogashira protocol. These reactions may require different ligands or reaction conditions to achieve good yields.

  • Controlled Addition of Alkyne: In some cases, slow addition of the alkyne to the reaction mixture can help to keep its concentration low and disfavor the homocoupling side reaction.

Q3: The deprotection of the trimethylsilyl (TMS) group to yield the final product is incomplete. How can I improve this step?

A3: Incomplete deprotection of the TMS group can be due to several factors. A common method for this deprotection is the use of a fluoride source like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF).

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the deprotecting agent.

  • Solvent: The choice of solvent can be important. A mixture of a polar aprotic solvent like DMF or THF with a protic solvent like water or methanol can facilitate the reaction.

  • Reaction Time and Temperature: While many TMS deprotections are rapid at room temperature, some may require longer reaction times or gentle heating. Monitor the reaction by TLC to determine the optimal time.

  • Alternative Reagents: If KF is not effective, TBAF is a stronger fluoride source and can be more efficient. Mild acidic conditions can also be used for TMS deprotection, but care must be taken to avoid hydrolysis of the tert-butyl ester.

Q4: I am having difficulty purifying the final product, "this compound," by column chromatography. What can I try?

A4: Purification issues can arise from the polarity of the compound or its interaction with the stationary phase.

  • Solvent System: A common eluent system for this compound is a mixture of ethyl acetate and hexanes. You may need to optimize the ratio to achieve good separation.

  • Silica Gel Deactivation: If the compound is streaking on the column, it may be due to acidic sites on the silica gel. Pre-treating the silica gel with a small amount of a non-polar amine like triethylamine (e.g., 1% in the eluent) can help to neutralize these sites.

  • Alternative Chromatography: If normal-phase chromatography is not effective, consider reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol gradient.

Data Presentation

ParameterCondition 1 (Standard)Condition 2 (Microwave-Assisted)Effect on Yield
Reaction Type Sonogashira CouplingMicrowave-Assisted SonogashiraMicrowave irradiation can significantly shorten reaction times and in some cases improve yields.
Aryl Halide tert-butyl 4-iodobenzoatetert-butyl 4-iodobenzoateIodides are generally more reactive than bromides, leading to higher yields under milder conditions.
Alkyne TrimethylsilylacetyleneTrimethylsilylacetyleneThe TMS protecting group prevents side reactions and is removed in a subsequent step.
Catalyst PdCl₂(PPh₃)₂ / CuIPdCl₂(PPh₃)₂ / CuICatalyst choice is crucial; more active catalysts can improve yield.
Base Triethylamine (Et₃N)Triethylamine (Et₃N)The base neutralizes the HX formed and is critical for the catalytic cycle.
Solvent THF / DMFTHF / DMFAnhydrous and degassed solvents are essential for good yields.
Temperature Room Temperature to 60°C100-120°C (Microwave)Higher temperatures can increase reaction rate but also lead to degradation.
Reaction Time 2 - 24 hours1 hourVaries depending on conditions.
Reported Yield Variable62%Yield is highly dependent on optimizing all reaction parameters.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-((trimethylsilyl)ethynyl)benzoate (Sonogashira Coupling)

This protocol is a representative procedure for the Sonogashira coupling step.

Materials:

  • tert-butyl 4-iodobenzoate

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add tert-butyl 4-iodobenzoate (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous and degassed THF and triethylamine to the flask.

  • To the stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to 40-60 °C.

  • Upon completion (disappearance of the starting aryl iodide), cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-((trimethylsilyl)ethynyl)benzoate.

Protocol 2: Synthesis of this compound (TMS Deprotection)

This protocol describes the removal of the trimethylsilyl (TMS) protecting group.

Materials:

  • tert-butyl 4-((trimethylsilyl)ethynyl)benzoate

  • Potassium fluoride (KF)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve tert-butyl 4-((trimethylsilyl)ethynyl)benzoate (1.0 eq) in a mixture of DMF and water.

  • Add potassium fluoride (KF) (2.0 - 3.0 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start cluster_synthesis Synthesis Stage cluster_coupling_troubleshooting Sonogashira Troubleshooting cluster_deprotection_troubleshooting Deprotection Troubleshooting cluster_solution Solution start Low Yield of This compound coupling Sonogashira Coupling Issue? start->coupling Primary Synthesis Step deprotection TMS Deprotection Issue? start->deprotection Final Synthesis Step catalyst Check Catalyst System (Pd & Cu) coupling->catalyst reagents Verify Reagent Quality (Aryl Halide, Alkyne, Base) coupling->reagents conditions Optimize Reaction Conditions (Inert Atmosphere, Temp, Solvent) coupling->conditions homocoupling Minimize Homocoupling (Strict Anaerobic, Copper-Free) coupling->homocoupling deprotect_reagent Adjust Deprotection Reagent (Stoichiometry, Type: KF/TBAF) deprotection->deprotect_reagent deprotect_conditions Modify Deprotection Conditions (Solvent, Time, Temp) deprotection->deprotect_conditions end Optimized Yield catalyst->end reagents->end conditions->end homocoupling->end deprotect_reagent->end deprotect_conditions->end

Caption: Troubleshooting workflow for optimizing the yield of this compound.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl R¹-Pd(II)L₂(C≡CR²) transmetalation->pd_alkynyl cu_x CuX transmetalation->cu_x regenerates reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 regenerates product R¹-C≡C-R² reductive_elimination->product cu_acetylide Cu-C≡C-R² cu_x->cu_acetylide alkyne H-C≡C-R² alkyne->cu_acetylide base Base base->cu_acetylide cu_acetylide->transmetalation aryl_halide R¹-X aryl_halide->oxidative_addition

Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

References

Troubleshooting incomplete deprotection of "Tert-butyl 4-ethynylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the deprotection of Tert-butyl 4-ethynylbenzoate to yield 4-ethynylbenzoic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the deprotection reaction, presented in a user-friendly question-and-answer format.

Issue 1: Incomplete Deprotection Reaction

Symptoms:

  • Analysis by Thin-Layer Chromatography (TLC) shows a significant amount of the starting material (this compound) remaining after the expected reaction time.[1]

  • ¹H NMR spectroscopy of the crude product shows a persistent singlet peak around 1.4-1.5 ppm, which is characteristic of the tert-butyl group.[1]

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis indicates a large peak corresponding to the starting material and a smaller peak for the desired 4-ethynylbenzoic acid product.[1]

Q: My deprotection reaction is incomplete. What are the common causes and how can I resolve this?

A: Incomplete deprotection of this compound can stem from several factors related to reaction conditions.[2][3]

Common Causes and Solutions:

Possible Cause Suggested Solution Explanation
Insufficient Acid Increase the concentration of Trifluoroacetic Acid (TFA). A common starting point is 20-50% TFA in a solvent like Dichloromethane (DCM).[3] For resistant substrates, using a higher concentration (e.g., moving from 25% to 50% TFA) or even neat TFA can be effective.[2][4]The deprotection is an acid-catalyzed reaction.[5] If the acid concentration is too low, the reaction kinetics will be slow, leading to incomplete conversion within the standard timeframe.[1][3]
Inadequate Reaction Time Increase the duration of the reaction. Monitor the reaction's progress at set intervals (e.g., 1, 2, and 4 hours) using TLC or LC-MS to determine the optimal time.[3][5]Deprotection is a kinetic process.[3] While many tert-butyl esters cleave within 1-2 hours at room temperature, some may require longer periods to reach completion.[2][5]
Low Reaction Temperature Ensure the reaction is performed at room temperature (~20-25 °C). If the reaction is sluggish, gentle warming might be considered, but must be done cautiously to avoid potential side reactions.[6]The rate of reaction is temperature-dependent. Running the reaction below room temperature will significantly slow down the cleavage of the tert-butyl group.[1][2]
Solvent Issues Use an appropriate anhydrous solvent that ensures both the substrate and the acid are well-solvated. Dichloromethane (DCM) is a common and effective choice for TFA-mediated deprotections.[1][3][5]Proper solvation is critical for reagent interaction. If the substrate is not fully dissolved, the reaction will be inefficient.
Issue 2: Formation of Unexpected Side Products

Symptoms:

  • LC-MS analysis reveals unexpected peaks, particularly one with a mass increase of +56 Da compared to the starting material or other molecules in the reaction mixture.[1][2]

  • TLC analysis shows multiple new spots in addition to the desired product and remaining starting material.[1]

Q: I am observing side products in my reaction. What is the likely cause and how can I prevent them?

A: The primary cause of side product formation is the generation of a reactive tert-butyl cation (tBu⁺) during the acid-catalyzed cleavage.[2] This carbocation is an electrophile that can alkylate any available nucleophiles. While 4-ethynylbenzoic acid itself lacks highly nucleophilic groups like tryptophan or methionine found in peptides, the tert-butyl cation can potentially react with the alkyne moiety or other sensitive functional groups on more complex substrates.[2][7]

Solution: Use of Scavengers

Scavengers are reagents added to the reaction mixture to trap the reactive tert-butyl cation, thereby preventing it from causing unwanted side reactions.[2]

Common Scavengers Typical Concentration Primary Target / Use Case
Triisopropylsilane (TIS) 2.5 - 5% (v/v)[3][5]Highly effective carbocation scavenger. Also reduces potential oxidation.
Water 2 - 5% (v/v)[5]Traps t-butyl cations to form tert-butanol.
Anisole 2 - 5% (v/v)[5]Useful for protecting aromatic rings from alkylation, though less of a concern for this specific substrate.
Thioanisole 2.5 - 5% (v/v)[3]Often used when sulfur-containing residues are present.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the TFA-mediated deprotection of this compound?

A1: The deprotection proceeds through an acid-catalyzed elimination mechanism.[5]

  • Protonation: The carbonyl oxygen of the tert-butyl ester is protonated by TFA.[5]

  • Carbocation Formation: This protonation weakens the carbon-oxygen bond, leading to its cleavage. This releases the desired carboxylic acid (4-ethynylbenzoic acid) and a stable tertiary carbocation (the tert-butyl cation).[5]

  • Neutralization: The tert-butyl cation is then neutralized. It can be deprotonated to form isobutylene gas or trapped by a nucleophile (like the trifluoroacetate anion, water, or an added scavenger).[5][8]

Q2: How can I monitor the progress of the deprotection reaction?

A2: Several analytical techniques are effective for monitoring the reaction.[1]

Technique Observations & Recommendations
Thin-Layer Chromatography (TLC) The product, 4-ethynylbenzoic acid, is more polar than the starting ester and will have a lower Rf value.[9] The reaction is complete when the starting material spot is no longer visible. A common mobile phase is a mixture of hexane and ethyl acetate; adding 0.5-1% acetic acid can prevent the carboxylic acid spot from streaking.[9]
¹H NMR Spectroscopy Monitor the disappearance of the characteristic singlet of the tert-butyl protons, which appears around 1.4-1.5 ppm.[1]
HPLC / LC-MS These quantitative techniques can be used to measure the consumption of the starting material and the formation of the product by comparing peak areas.[1] LC-MS is also invaluable for identifying any side products formed during the reaction.[1]

Q3: Are there alternative, milder methods for cleaving a tert-butyl ester?

A3: Yes, while TFA is robust, other conditions can be used, especially if the substrate contains other acid-sensitive groups.

  • Aqueous Phosphoric Acid: An 85% aqueous solution of phosphoric acid is an effective and environmentally benign reagent for cleaving tert-butyl esters under mild conditions.[10]

  • Lewis Acids: Zinc bromide (ZnBr₂) in DCM can be used for selective deprotection of tert-butyl esters, sometimes even in the presence of other acid-labile groups.[11][12]

  • Thermolysis: In some cases, heating the compound in a high-boiling solvent or under vacuum can induce thermal cleavage of the tert-butyl group to form isobutylene, though this is less common.[6][13]

Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection

This protocol is a standard method for cleaving the tert-butyl ester.

  • Dissolution: Dissolve this compound in anhydrous Dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask equipped with a magnetic stir bar.[5]

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of Trifluoroacetic Acid (TFA) to the stirred solution (for a 1:1 v/v or ~50% TFA mixture).[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1–5 hours.[5] Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[6]

  • Purification: The resulting crude 4-ethynylbenzoic acid can be purified by precipitation from a non-polar solvent (like cold diethyl ether or hexane), crystallization, or column chromatography.[6][14]

Protocol 2: Deprotection Using Scavengers

This protocol is recommended when side reactions are a concern.

  • Dissolution: Dissolve this compound in anhydrous DCM (0.1–0.5 M).

  • Scavenger Addition: Add the chosen scavenger to the solution. For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[3][5]

  • Acid Addition: Cool the mixture to 0 °C and slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[3]

  • Reaction & Work-up: Follow steps 3-5 from Protocol 1.

Visualizations

G cluster_0 Troubleshooting Workflow Start Incomplete Deprotection Observed (TLC, LC-MS) Check_Conditions Review Reaction Conditions Start->Check_Conditions Insufficient_Acid Acid Concentration Too Low? Check_Conditions->Insufficient_Acid Check Short_Time Reaction Time Too Short? Check_Conditions->Short_Time Check Low_Temp Temperature Too Low? Check_Conditions->Low_Temp Check Insufficient_Acid->Short_Time No Increase_Acid Increase TFA Concentration (e.g., to 50%) Insufficient_Acid->Increase_Acid Yes Short_Time->Low_Temp No Increase_Time Extend Reaction Time (e.g., to 4h+) Short_Time->Increase_Time Yes Increase_Temp Ensure Reaction is at Room Temperature Low_Temp->Increase_Temp Yes Complete Deprotection Complete Increase_Acid->Complete Increase_Time->Complete Increase_Temp->Complete

Caption: Troubleshooting workflow for incomplete deprotection.

G cluster_1 TFA-Mediated Deprotection Mechanism Ester Tert-butyl Ester (Starting Material) Protonated_Ester Protonated Ester Ester->Protonated_Ester + H⁺ TFA TFA (H⁺) TFA->Protonated_Ester Acid_Product Carboxylic Acid (Desired Product) Protonated_Ester->Acid_Product Cleavage tBu_Cation Tert-butyl Cation (tBu⁺) (Reactive Intermediate) Protonated_Ester->tBu_Cation Cleavage Side_Product Alkylated Side Product (Undesired) tBu_Cation->Side_Product Alkylation (No Scavenger) Trapped_Cation Trapped Cation (Neutralized) tBu_Cation->Trapped_Cation + Scavenger Scavenger Scavenger (e.g., TIS, H₂O) Scavenger->Trapped_Cation

Caption: Mechanism of deprotection and role of scavengers.

References

Technical Support Center: Coupling Reactions of Tert-butyl 4-ethynylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 4-ethynylbenzoate . This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during its use in coupling reactions, with a primary focus on the Sonogashira coupling.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction observed when using this compound in Sonogashira coupling reactions?

A1: The most prevalent side reaction is the oxidative homocoupling of this compound, also known as Glaser or Hay coupling. This reaction leads to the formation of a symmetric 1,3-diyne, specifically 1,4-bis(4-(tert-butoxycarbonyl)phenyl)buta-1,3-diyne. This undesired dimerization consumes the terminal alkyne, thereby reducing the yield of the desired cross-coupled product.[1]

Q2: What are the primary causes of this homocoupling side reaction?

A2: The homocoupling of terminal alkynes is primarily promoted by two factors:

  • Presence of a Copper(I) Co-catalyst: While often used to increase the rate of the Sonogashira reaction, the copper(I) salt can react with the terminal alkyne to form a copper acetylide intermediate. This intermediate can then undergo oxidative dimerization.

  • Presence of Oxygen: Oxygen acts as an oxidant in the Glaser coupling pathway, facilitating the dimerization of the copper acetylide intermediates. Therefore, performing the reaction under an inert atmosphere is crucial.

Q3: Is the tert-butyl ester group on this compound stable under typical Sonogashira reaction conditions?

A3: Generally, the tert-butyl ester is a robust protecting group and is stable under the standard Sonogashira conditions, which typically employ mild amine bases such as triethylamine (TEA) or diisopropylamine (DIPA) in anhydrous solvents. However, the use of stronger bases (e.g., hydroxides, alkoxides) or prolonged reaction times at elevated temperatures, especially in the presence of water, can lead to the hydrolysis of the tert-butyl ester, yielding the corresponding carboxylic acid.

Q4: Can "this compound" be used in other coupling reactions like Suzuki or Heck?

A4: While Sonogashira is the most direct coupling reaction for a terminal alkyne, "this compound" can be derivatized for use in other coupling reactions. For a Suzuki coupling, the terminal alkyne would first need to be converted to an alkynylboronate ester. For a Heck-type reaction, which typically couples aryl halides with alkenes, the alkyne could potentially undergo carbopalladation followed by other transformations, but this is a more complex, multi-step process.

Troubleshooting Guide

Issue 1: Low yield of the desired cross-coupled product and a significant amount of a higher molecular weight byproduct.

This is a classic sign of alkyne homocoupling.

Possible Causes & Solutions:

Cause Solution
Presence of Oxygen Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Copper(I) Co-catalyst Switch to a copper-free Sonogashira protocol. These methods often employ specific palladium catalysts and ligands that are highly active and do not require copper.
High Alkyne Concentration Add the "this compound" solution slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.
Inappropriate Base Ensure the amine base is anhydrous and of high purity. For copper-catalyzed reactions, triethylamine or diisopropylamine are commonly used. For copper-free reactions, stronger, non-nucleophilic bases like cesium carbonate may be employed.
Issue 2: Presence of the corresponding carboxylic acid of the desired product or starting material in the final mixture.

This indicates hydrolysis of the tert-butyl ester.

Possible Causes & Solutions:

Cause Solution
Presence of Water Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
Strong Base Avoid using strong bases like hydroxides or alkoxides. Stick to milder amine bases such as triethylamine or diisopropylamine.
Prolonged High Temperatures If possible, try to run the reaction at a lower temperature, even if it requires a longer reaction time. For less reactive aryl halides, a copper-free protocol with a more active palladium catalyst might allow for lower temperatures.

Data Presentation: Impact of Reaction Conditions on Product Distribution

The following table provides illustrative data on how different reaction conditions can influence the yield of the desired cross-coupled product versus the homocoupled byproduct in a Sonogashira reaction. Note: This data is representative and actual yields will vary depending on the specific substrates and precise reaction conditions.

Reaction Conditions Desired Product Yield (%) Homocoupling Byproduct Yield (%) Notes
Standard Sonogashira (Pd(PPh₃)₄, CuI, Et₃N, THF, RT, Air)40-60%30-50%The presence of both copper and oxygen leads to significant homocoupling.
Standard Sonogashira (Inert) (Pd(PPh₃)₄, CuI, Et₃N, THF, RT, N₂)70-85%10-20%Excluding oxygen significantly reduces homocoupling but it is not completely eliminated due to the copper catalyst.
Copper-Free Sonogashira (Pd(OAc)₂, SPhos, Cs₂CO₃, Dioxane, 80°C, N₂)85-95%<5%Eliminating the copper co-catalyst is a highly effective strategy to minimize homocoupling.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

This protocol is designed to minimize the formation of the homocoupling byproduct.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(OAc)₂, SPhos, and Cs₂CO₃.

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the mixture by bubbling the inert gas through the solvent for 15-20 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira Coupling: Main vs. Side Reaction Pathway

G cluster_main Main Reaction: Sonogashira Cross-Coupling cluster_side Side Reaction: Glaser Homocoupling A Tert-butyl 4-ethynylbenzoate C Desired Cross-Coupled Product A->C Pd Catalyst, Base B Aryl Halide B->C D Tert-butyl 4-ethynylbenzoate F Homocoupled Dimer (1,3-Diyne) D->F Cu(I) Catalyst, O₂ E Tert-butyl 4-ethynylbenzoate E->F

Caption: Main Sonogashira cross-coupling pathway versus the Glaser homocoupling side reaction.

Troubleshooting Workflow for Low Yield in Sonogashira Coupling

G start Low Yield of Desired Product check_byproduct Major Byproduct Observed? start->check_byproduct is_homocoupling Is it the homocoupled dimer? check_byproduct->is_homocoupling Yes no_reaction No significant reaction (starting materials remain) check_byproduct->no_reaction No is_hydrolysis Is it the hydrolyzed carboxylic acid? is_homocoupling->is_hydrolysis No solution_homocoupling Implement strategies to minimize homocoupling: - Use copper-free conditions - Degas solvents thoroughly - Slow addition of alkyne is_homocoupling->solution_homocoupling Yes is_hydrolysis->no_reaction No solution_hydrolysis Ensure anhydrous conditions: - Use dry solvents/reagents - Use mild amine base is_hydrolysis->solution_hydrolysis Yes solution_no_reaction Troubleshoot reaction setup: - Check catalyst activity - Verify reagent purity - Optimize temperature/time no_reaction->solution_no_reaction

Caption: A logical workflow for troubleshooting low yields in Sonogashira coupling reactions.

References

Technical Support Center: Purification of Tert-butyl 4-ethynylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Tert-butyl 4-ethynylbenzoate.

Troubleshooting Guides

This section provides solutions in a question-and-answer format for specific issues that may arise during the purification of this compound.

Problem IDQuestionPossible Cause(s)Suggested Solution(s)
T-BEB-P01 My purified this compound still contains starting materials (4-ethynylbenzoic acid or tert-butanol). How can I remove them? - Incomplete reaction. - Inefficient extraction during work-up.- For 4-ethynylbenzoic acid: Perform a liquid-liquid extraction. Dissolve the crude product in a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic 4-ethynylbenzoic acid will be deprotonated and move to the aqueous layer. - For tert-butanol: Wash the organic layer with water or brine. Tert-butanol has some water solubility and will partition into the aqueous phase.
T-BEB-P02 During column chromatography, my product is co-eluting with a non-polar impurity. How can I improve the separation? - The mobile phase is too polar, causing rapid elution of all components. - The impurity has a very similar polarity to the product.- Optimize the mobile phase: Decrease the polarity of the eluent. Start with a low polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity. Monitor the separation using Thin Layer Chromatography (TLC) to find the optimal solvent ratio. - Use a different stationary phase: If silica gel is not providing adequate separation, consider using a less polar stationary phase like alumina (neutral or basic).
T-BEB-P03 I am trying to recrystallize my product, but it oils out instead of forming crystals. What should I do? - The cooling process is too rapid. - The solvent is not ideal for this compound. - The concentration of the solution is too high.- Slow down the cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Try a different solvent system: Use a two-solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or pentane) until the solution becomes slightly cloudy. Then, gently heat the solution until it is clear again and allow it to cool slowly. - Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
T-BEB-P04 My final product is a yellowish liquid, but the literature reports it as colorless. What is the cause of the color? - Trace impurities from the reaction. - Decomposition of the compound.- Activated Carbon Treatment: Dissolve the product in a suitable solvent and add a small amount of activated carbon. Stir for a short period, then filter through a pad of celite to remove the carbon. This can often remove colored impurities. - Repeat Purification: A second pass through a silica gel column may be necessary to remove the colored impurity.

Frequently Asked Questions (FAQs)

What are the most common impurities in the synthesis of this compound?

Common impurities can include:

  • Unreacted starting materials: 4-ethynylbenzoic acid and tert-butanol from an esterification reaction.

  • Silylated precursor: If the synthesis involves a desilylation step, the corresponding silyl-protected compound (e.g., tert-butyl 4-((trimethylsilyl)ethynyl)benzoate) could be present.

  • Solvent residues: Residual solvents from the reaction or workup.

What is the expected appearance and physical state of pure this compound?

Pure this compound is a colorless to yellowish liquid at room temperature.[1]

What is the solubility profile of this compound?

It is soluble in common organic solvents like diethyl ether, ethyl acetate, dichloromethane, and acetone. It has low solubility in water.[1]

What is a good starting point for a mobile phase in column chromatography?

A good starting point for the mobile phase in silica gel column chromatography is a mixture of a non-polar solvent and a slightly more polar solvent. A common choice would be a gradient of ethyl acetate in hexane, starting with a low percentage of ethyl acetate (e.g., 2-5%) and gradually increasing it.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes the purification of this compound using silica gel column chromatography.

1. Preparation of the Column: a. Select a glass column of appropriate size. b. Add a small plug of cotton or glass wool to the bottom of the column. c. Add a thin layer of sand. d. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane). e. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles or cracks. f. Add a protective layer of sand on top of the silica gel.

2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. b. Carefully load the sample onto the top of the silica gel column.

3. Elution and Fraction Collection: a. Begin eluting with the least polar solvent system (e.g., 100% Hexane or 98:2 Hexane:Ethyl Acetate). b. Collect fractions in test tubes or vials. c. Gradually increase the polarity of the mobile phase as needed to elute the product. d. Monitor the fractions by TLC to identify those containing the pure product.

4. Isolation of the Product: a. Combine the pure fractions. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable if the product is a solid at low temperatures or if a suitable solvent system can be found. Given its low melting point of -20 °C, this method is less common for this specific compound but can be adapted for solid impurities.[1]

1. Solvent Selection: a. Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not at room temperature. b. Alternatively, find a solvent pair: one solvent in which the compound is highly soluble and another in which it is poorly soluble.

2. Recrystallization Procedure (Two-Solvent System Example): a. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., dichloromethane) with gentle heating. b. Slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy. c. Add a few drops of the "good" solvent back until the solution is clear again. d. Allow the solution to cool slowly to room temperature. e. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

3. Isolation of Crystals: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold "poor" solvent. c. Dry the crystals under vacuum.

Data Presentation

ParameterValueReference
CAS Number 111291-97-5[1]
Molecular Formula C₁₃H₁₄O₂N/A
Molecular Weight 202.25 g/mol N/A
Appearance Colorless to yellowish liquid[1]
Melting Point -20 °C[1]
Boiling Point 120-122 °C[1]
Solubility Soluble in organic solvents, slightly soluble in water[1]

Workflow for Purification of this compound

Purification_Workflow crude_product Crude Reaction Mixture extraction Liquid-Liquid Extraction (wash with NaHCO₃ and brine) crude_product->extraction Dissolve in organic solvent drying Drying (e.g., MgSO₄) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration column_chromatography Column Chromatography (Silica Gel) concentration->column_chromatography Load onto column tlc_analysis TLC Analysis of Fractions column_chromatography->tlc_analysis Collect fractions combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions Identify pure fractions final_concentration Final Concentration combine_fractions->final_concentration pure_product Pure Tert-butyl 4-ethynylbenzoate final_concentration->pure_product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Improving the Solubility of Tert-butyl 4-ethynylbenzoate for Aqueous Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tert-butyl 4-ethynylbenzoate. This guide provides detailed information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals who are working with this compound in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in water a concern?

A1: this compound is an organic compound often used as an intermediate in organic synthesis, particularly in coupling reactions like the Sonogashira reaction. Its structure, featuring a bulky, nonpolar tert-butyl group and an aromatic ring, makes it hydrophobic. Consequently, it is soluble in organic solvents but only slightly soluble in water. This poor aqueous solubility can be a significant challenge for reactions conducted in aqueous media, which are often preferred for their environmental benefits and unique reactivity.

Q2: My this compound, dissolved in an organic stock solvent like DMSO, precipitates when added to my aqueous reaction mixture. What's happening?

A2: This is a common phenomenon known as "crashing out." It occurs when a hydrophobic compound is transferred from a high-polarity organic solvent to a low-polarity aqueous environment. The drastic change in solvent polarity reduces the compound's solubility below its concentration, causing it to precipitate.

Q3: What are the primary methods to improve the solubility of this compound in water?

A3: The three main strategies for enhancing the solubility of hydrophobic compounds like this compound in aqueous solutions are:

  • Co-solvency: Introducing a water-miscible organic solvent into the aqueous phase.

  • Micellar Solubilization: Using surfactants to form micelles that encapsulate the hydrophobic compound.

  • Inclusion Complexation: Employing cyclodextrins to form host-guest complexes with the compound, thereby increasing its solubility.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: No, pH adjustment is generally not an effective method for this compound. This technique is most effective for ionizable compounds, such as those with acidic or basic functional groups. This compound is a neutral molecule and does not have a functional group that can be readily protonated or deprotonated in typical aqueous pH ranges.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem Possible Cause Suggested Solution
Compound precipitates immediately upon addition to the aqueous phase. The final concentration exceeds the solubility limit in the chosen solvent system. The rate of addition is too fast, causing localized supersaturation.1. Decrease Final Concentration: Try performing the reaction at a lower concentration.2. Optimize Dilution: Add the stock solution of your compound dropwise to the rapidly stirring aqueous phase.3. Screen Co-solvents: Introduce a water-miscible organic co-solvent (e.g., THF, 1,4-dioxane, ethanol) to the aqueous phase before adding the compound.
Reaction is sluggish or does not proceed, even with a solubilizing agent. The chosen co-solvent or surfactant may be interfering with the catalyst or other reagents. The concentration of the solubilizing agent may be insufficient.1. Change Solubilizing Agent: If using a co-solvent, try a different one. If using a surfactant, consider switching between non-ionic, anionic, and cationic types.2. Increase Agent Concentration: For co-solvents, increase the percentage in the mixture. For surfactants, ensure the concentration is above the critical micelle concentration (CMC).3. Check Catalyst Compatibility: Review literature to ensure your catalyst is compatible with the chosen solubilization method in aqueous media.
An emulsion forms during workup, making product extraction difficult. The surfactant used for solubilization is preventing clean phase separation.1. Add Brine: Add a saturated aqueous solution of sodium chloride to help break the emulsion.2. Change Extraction Solvent: Try a more polar or nonpolar extraction solvent.3. Centrifugation: If the emulsion is persistent, centrifuging the mixture can aid in phase separation.
The product cannot be found after workup. The product may be more water-soluble than anticipated and is remaining in the aqueous layer. This is especially possible if the reaction resulted in a more polar product.1. Check the Aqueous Layer: Before discarding the aqueous layer, take a small sample, extract it with a different solvent, and analyze it by TLC or LC-MS.2. Perform Multiple Extractions: Extract the aqueous phase multiple times with the organic solvent to ensure complete recovery of the product.
Data Presentation: Physical Properties and Co-solvent Options

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 111291-97-5
Molecular Formula C₁₃H₁₄O₂
Molecular Weight 202.25 g/mol
Boiling Point 279.5 °C at 760 mmHg
Melting Point 71.5-72 °C
Density 1.046 g/cm³
Solubility Soluble in organic solvents, slightly soluble in water.

Table 2: Common Co-solvents for Aqueous Reactions

Co-solventProperties & ConsiderationsTypical Starting % (v/v)
Tetrahydrofuran (THF) Aprotic, water-miscible. Commonly used in cross-coupling reactions.5-20%
1,4-Dioxane Aprotic, water-miscible. Often improves yields in Sonogashira reactions.5-20%
Ethanol (EtOH) Protic, water-miscible. A greener solvent option.10-30%
Dimethyl Sulfoxide (DMSO) Aprotic, water-miscible. High solubilizing power, but can be difficult to remove.2-10%
N,N-Dimethylformamide (DMF) Aprotic, water-miscible. High boiling point. Note: reprotoxic.5-15%

Experimental Protocols & Visualizations

Preventing side product formation in "Tert-butyl 4-ethynylbenzoate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 4-ethynylbenzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Sonogashira coupling reactions?

A1: The two most prevalent side reactions are the homo-coupling of this compound to form a 1,3-diyne (often referred to as Glaser coupling), and the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid.[1][2] Homo-coupling is particularly common in copper-catalyzed Sonogashira reactions, where oxygen can promote the oxidative dimerization of the alkyne.[1] The tert-butyl ester is sensitive to acidic conditions and can be cleaved if the reaction medium becomes acidic.

Q2: How can I prevent the homo-coupling (diyne formation) of my alkyne?

A2: The most effective way to prevent homo-coupling is to use a copper-free Sonogashira protocol.[3][4] These methods avoid the copper(I) co-catalyst that also catalyzes the Glaser coupling side reaction.[5] Additionally, ensuring the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) can help minimize homo-coupling, as oxygen promotes this side reaction.[1][6] Slow addition of the alkyne to the reaction mixture can also disfavor the bimolecular homo-coupling.[7]

Q3: Under what conditions is the tert-butyl ester group likely to be cleaved?

A3: The tert-butyl ester is highly susceptible to cleavage under acidic conditions. Strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid will readily hydrolyze the ester to the carboxylic acid.[8][9] This can be an issue in reactions where acidic byproducts are formed or if acidic reagents are used in the workup. While generally stable to basic conditions, some harsh basic conditions can also lead to cleavage.

Q4: My Sonogashira reaction is not proceeding, or the yield is very low. What are the likely causes?

A4: Low yields in Sonogashira couplings can stem from several factors. The palladium catalyst may be inactive, or the phosphine ligands may have degraded. For less reactive aryl halides (e.g., chlorides or some bromides), higher temperatures may be required.[10] The choice of base and solvent is also critical and may need to be optimized for your specific substrates.[2] Ensure all reagents are pure and solvents are anhydrous and deaerated, as oxygen can deactivate the catalyst.[1]

Q5: How can I effectively separate the desired Sonogashira product from the homo-coupled diyne byproduct?

A5: Separation of the desired cross-coupled product from the symmetric diyne can often be achieved by column chromatography on silica gel.[6][11] The polarity difference between the desired product and the more symmetric, less polar diyne usually allows for good separation. Recrystallization can also be an effective purification method if the product is a solid.

Troubleshooting Guides

Problem 1: Significant formation of 1,4-di(4'-(tert-butoxycarbonyl)phenyl)buta-1,3-diyne (homo-coupled product).
Potential Cause Recommended Solution
Presence of oxygen in a copper-catalyzed reaction.Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1][6]
Use of a copper(I) co-catalyst.Switch to a copper-free Sonogashira protocol.[3][4]
High concentration of the terminal alkyne.Add the this compound slowly to the reaction mixture using a syringe pump.[7]
Sub-optimal catalyst system.Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can sometimes favor cross-coupling.[2]
Problem 2: Cleavage of the tert-butyl ester group to form 4-ethynylbenzoic acid or its derivatives.
Potential Cause Recommended Solution
Acidic reaction conditions.Ensure the base used is sufficient to neutralize any acidic byproducts. Avoid acidic workup conditions if the ester needs to be preserved. Use a non-acidic workup or a carefully controlled quench with a weak base.
Use of protic solvents with acidic impurities.Use anhydrous, high-purity solvents.
Inadvertent exposure to strong acids.Double-check all reagents and glassware to ensure they are free from acidic residues.
Problem 3: Low or no conversion of the aryl halide in a Sonogashira coupling.
Potential Cause Recommended Solution
Inactive palladium catalyst.Use a fresh source of palladium catalyst and phosphine ligand. Consider using a pre-catalyst that is more air-stable.[3]
Insufficiently reactive aryl halide.For aryl bromides, heating the reaction may be necessary. For aryl chlorides, more specialized catalyst systems and higher temperatures are often required.[10]
Poor choice of base or solvent.Screen different bases (e.g., triethylamine, diisopropylethylamine, potassium carbonate) and solvents (e.g., THF, dioxane, DMF).[7]
Presence of inhibitors.Ensure all starting materials are pure. Impurities can sometimes poison the catalyst.

Quantitative Data Summary

The following table summarizes representative yields for a Sonogashira coupling reaction between an aryl bromide and an alkyne under different conditions, highlighting the impact on the formation of the homo-coupled byproduct.

Catalyst SystemBaseSolventTemperature (°C)Cross-Coupling Yield (%)Homo-Coupling Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF6070-8510-25[General knowledge from multiple sources]
Pd₂(dba)₃ / P(t-Bu)₃ (Copper-free)Cs₂CO₃Toluene80>90<5[12]
[DTBNpP]Pd(crotyl)Cl (Copper-free)TMPDMSORoom Temp~95Not reported (minimized)[3]
Pd(OAc)₂ / SPhos (Copper-free)K₃PO₄Toluene100HighMinimal[1]

Yields are representative and can vary depending on the specific aryl bromide and reaction scale.

Key Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling to Minimize Homo-Coupling

This protocol is designed to minimize the formation of the diyne byproduct by avoiding the use of a copper co-catalyst.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk flask and standard equipment for inert atmosphere chemistry

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).

  • Add the base (2.0 mmol) to the flask.

  • Add the anhydrous, degassed solvent (5 mL).

  • Stir the mixture for 10 minutes at room temperature.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Deprotection of the tert-Butyl Ester using Trifluoroacetic Acid (TFA)

This protocol describes the cleavage of the tert-butyl ester to the corresponding carboxylic acid.

Materials:

  • tert-butyl ester-containing compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the tert-butyl ester (1.0 mmol) in anhydrous DCM (5-10 mL) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add TFA (e.g., 5-10 equivalents, or use a 1:1 mixture of TFA:DCM).

  • Remove the ice bath and stir the reaction at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The crude carboxylic acid can be purified by recrystallization or chromatography.[8][9]

Visualizations

Sonogashira_vs_Glaser Alkyne tert-butyl 4-ethynylbenzoate CrossCoupling Sonogashira Cross-Coupling Product Alkyne->CrossCoupling HomoCoupling Glaser Homo-Coupling Product (Diyne) Alkyne->HomoCoupling ArylHalide Aryl Halide (Ar-X) ArylHalide->CrossCoupling Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->CrossCoupling Desired Pathway Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->HomoCoupling Side Reaction Base Base Base->CrossCoupling Base->HomoCoupling Oxygen O₂ Oxygen->HomoCoupling Promotes

Caption: Competing pathways in Sonogashira reactions.

Troubleshooting_Workflow Start Reaction Issue (e.g., Low Yield, Side Product) Check_Side_Product Identify Main Side Product Start->Check_Side_Product HomoCoupling Homo-coupling (Diyne) Check_Side_Product->HomoCoupling Diyne Hydrolysis Ester Hydrolysis Check_Side_Product->Hydrolysis Carboxylic Acid Low_Conversion Low Conversion Check_Side_Product->Low_Conversion Unreacted Starting Material Action_HC Switch to Copper-Free Protocol Ensure Inert Atmosphere Slow Alkyne Addition HomoCoupling->Action_HC Action_H Check pH of Reaction/Workup Use Anhydrous Solvents Ensure Sufficient Base Hydrolysis->Action_H Action_LC Check Catalyst Activity Increase Temperature Optimize Base/Solvent Low_Conversion->Action_LC End Optimized Reaction Action_HC->End Action_H->End Action_LC->End

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Efficient Coupling of Tert-butyl 4-ethynylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the efficient coupling of tert-butyl 4-ethynylbenzoate in various palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed cross-coupling reactions are most suitable for this compound?

The most common and suitable cross-coupling reaction for a terminal alkyne like this compound is the Sonogashira coupling.[1][2] This reaction directly couples the terminal alkyne with an aryl or vinyl halide. Other potential but less direct methods could involve converting the alkyne to an organoboron reagent for a Suzuki coupling or using it in a Heck-type reaction.[3][4]

Q2: What are the typical catalyst systems for the Sonogashira coupling of a terminal alkyne?

A standard Sonogashira reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][2] Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[5] The copper co-catalyst is typically CuI. The reaction is usually carried out in a solvent like THF or DMF with a base such as triethylamine (TEA) or diisopropylamine (DIPA).[6][7]

Q3: What is the most common side reaction in Sonogashira coupling and how can it be minimized?

The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which leads to the formation of a diyne byproduct.[8][9] This is particularly problematic when a copper co-catalyst is used in the presence of oxygen.[8][9] To minimize this side reaction:

  • Employ Copper-Free Conditions: Several protocols have been developed that eliminate the need for a copper co-catalyst, thus avoiding the primary pathway for Glaser coupling.[8][10]

  • Thoroughly Degas the Reaction Mixture: Removing oxygen by methods like freeze-pump-thaw or sparging with an inert gas is crucial to suppress oxidative homocoupling.[8][9]

  • Control Alkyne Concentration: Slow addition of the alkyne can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[9]

Q4: Can I perform a Suzuki coupling with this compound?

Direct Suzuki coupling with the terminal alkyne is not standard. However, the terminal alkyne can be converted to an alkynylboronic ester, which can then participate in a Suzuki-Miyaura coupling with an aryl or vinyl halide.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh source of palladium catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to Pd(0).[11] Consider using a more active, air-stable precatalyst.[10]The active catalytic species in most cross-coupling reactions is Pd(0). Oxygen can poison the Pd(0) catalyst.[11]
Poor Quality Reagents Ensure the aryl/vinyl halide is of high purity and reactivity (I > Br > Cl).[11][12] Use a freshly distilled amine base, as amines can oxidize over time.[11] Confirm the purity of your this compound.Impurities in starting materials can inhibit the catalyst. The reactivity of the halide directly impacts the rate-determining oxidative addition step.[12]
Inadequate Reaction Conditions Ensure the solvent is thoroughly degassed to remove oxygen.[8][11] The reaction temperature may be too low; for less reactive halides (e.g., bromides), higher temperatures may be required.[6]Oxygen can lead to catalyst deactivation and promote side reactions like Glaser coupling.[8] Oxidative addition is often the rate-limiting step and is temperature-dependent.[6]
Ligand Issues For challenging substrates, consider using bulky, electron-rich phosphine ligands which can promote the oxidative addition step.[5][13]Ligand choice is critical for catalyst stability and reactivity. Bulky ligands can stabilize the active catalytic species and facilitate key steps in the catalytic cycle.[13]
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Step Rationale
Alkyne Homocoupling (Glaser Coupling) Switch to a copper-free Sonogashira protocol.[8][10] Ensure rigorous degassing of all solvents and reagents.[9] Consider the slow addition of the alkyne to the reaction mixture.[9]Glaser coupling is primarily mediated by the copper co-catalyst in the presence of oxygen.[8][9]
Hydrodehalogenation of the Aryl Halide This side reaction replaces the halogen with a hydrogen. Ensure the reaction is run under strictly anhydrous and anaerobic conditions.This can be a competing pathway that consumes the starting material.
Decomposition of Starting Material or Product Monitor the reaction closely by TLC or LC-MS. If decomposition is observed, consider lowering the reaction temperature.[11]High temperatures can lead to the degradation of sensitive functional groups.

Catalyst System Comparison for Sonogashira Coupling

Catalyst SystemKey Features & Recommendations
Classic Pd/Cu System Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI as a co-catalyst. Widely used and effective for many substrates. Prone to Glaser coupling if not performed under strict anaerobic conditions.[1][2][5]
Copper-Free System Typically involves a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable phosphine ligand. Eliminates the issue of Glaser homocoupling.[8][10] May require higher temperatures or more reactive substrates.[8]
Modern Precatalysts Air-stable palladium precatalysts with bulky, electron-rich phosphine ligands can offer high activity and broader substrate scope, sometimes allowing for room-temperature reactions.[10]

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), copper(I) iodide (2-5 mol%), and the aryl halide (1.0 equivalent).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagents: Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equivalents) via syringe.

  • Alkyne Addition: Add this compound (1.1-1.5 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)Ln pd_complex R-Pd(II)L2-X pd0->pd_complex Oxidative Addition alkyne_pd_complex R-Pd(II)L2-C≡CR' pd_complex->alkyne_pd_complex Transmetalation alkyne_pd_complex->pd0 Reductive Elimination product R-C≡CR' alkyne_pd_complex->product aryl_halide R-X aryl_halide->pd_complex alkyne H-C≡CR' cu_acetylide Cu-C≡CR' alkyne->cu_acetylide Deprotonation cu_acetylide->pd_complex cu_catalyst CuX base Base base->alkyne

Caption: Catalytic cycle for the Sonogashira coupling reaction.

Troubleshooting_Workflow start Low or No Yield Observed check_reagents 1. Check Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Verify Reaction Conditions check_reagents->check_conditions reagent_q1 Is the amine base fresh and distilled? check_reagents->reagent_q1 reagent_q2 Is the alkyne pure? Check for homocoupling. check_reagents->reagent_q2 reagent_q3 Is the aryl/vinyl halide reactive (I > Br > Cl)? check_reagents->reagent_q3 check_catalyst 3. Evaluate Catalyst System check_conditions->check_catalyst condition_q1 Was the solvent properly degassed? check_conditions->condition_q1 condition_q2 Is the temperature appropriate? check_conditions->condition_q2 catalyst_q1 Is the Pd source active? check_catalyst->catalyst_q1 catalyst_q2 Is the Cu(I) co-catalyst fresh? check_catalyst->catalyst_q2 solution Optimize and Repeat Experiment catalyst_q2->solution

Caption: Troubleshooting workflow for low-yielding Sonogashira reactions.

References

Technical Support Center: Monitoring Reactions of Tert-butyl 4-ethynylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "Tert-butyl 4-ethynylbenzoate". The information is designed to help you effectively monitor the progress of your chemical reactions and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is frequently used in Sonogashira cross-coupling reactions.[1] This reaction couples the terminal alkyne of this compound with aryl or vinyl halides to form a carbon-carbon bond.[2] It is a versatile and widely used method in organic synthesis.

Q2: Which analytical techniques are best for monitoring the progress of these reactions?

A2: The choice of technique depends on the specific reaction and available equipment. Commonly used and effective methods include:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and allows for quantitative monitoring of the reaction progress by observing the signals of both reactants and products.[4][5] The tert-butyl group provides a sharp, singlet peak in the 1H NMR spectrum which can be a useful diagnostic tool.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile compounds in the reaction mixture.[7]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis and for monitoring reactions with non-volatile or thermally sensitive compounds.[8]

Q3: How can I use TLC to monitor my reaction?

A3: To monitor your reaction by TLC, you will need to spot a small amount of your reaction mixture onto a TLC plate alongside your starting materials (this compound and the corresponding halide) as references. The plate is then developed in a suitable solvent system. As the reaction progresses, the spot corresponding to the starting material will diminish, and a new spot for the product will appear.

Q4: What are the key signals to monitor in the 1H NMR spectrum?

A4: In the 1H NMR spectrum, you should monitor the disappearance of the acetylenic proton of this compound (typically a singlet around 3 ppm) and the appearance of new aromatic signals corresponding to the coupled product. The sharp singlet of the tert-butyl group (around 1.6 ppm) should remain, but its chemical shift may change slightly in the product.

Troubleshooting Guide

This guide addresses common problems encountered when running and monitoring reactions with this compound.

Issue Potential Cause Troubleshooting Steps
No reaction or low conversion Inactive catalystUse a fresh batch of palladium and copper catalysts. Ensure proper storage under an inert atmosphere.[9]
Poor quality of reagentsPurify starting materials if necessary. Use anhydrous and degassed solvents.[9]
Inappropriate reaction temperatureFor Sonogashira reactions with aryl bromides, higher temperatures (e.g., 80-100 °C) may be required.[10]
Incorrect baseEnsure the amine base (e.g., triethylamine, diisopropylamine) is dry and used in sufficient excess.[9]
Formation of side products (e.g., Glaser coupling) Presence of oxygenThoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).[9][11]
Use of copper co-catalystConsider using a copper-free Sonogashira protocol to avoid homocoupling of the alkyne.[9]
Difficulty in interpreting TLC Co-elution of spotsTry a different solvent system with a different polarity to improve separation.
Streaking of spotsThe sample may be too concentrated. Dilute the sample before spotting on the TLC plate.
Complex NMR spectrum Presence of multiple products or impuritiesIsolate the main product by column chromatography before detailed NMR analysis.
Paramagnetic species broadening signalsEnsure complete removal of any residual metal catalyst from the sample.

Experimental Protocols

General Protocol for Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot a small amount of your starting material, co-reactant, and the reaction mixture on the origin line.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the origin line. Close the chamber and allow the solvent to run up the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[3] The consumption of starting material and formation of a new product spot indicates reaction progress.

General Protocol for NMR Sample Preparation
  • Sample Extraction: Take a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Work-up: Quench the reaction in the aliquot (e.g., by adding water or a saturated ammonium chloride solution). Extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent.

  • Dissolution: Dissolve the residue in a deuterated solvent (e.g., CDCl3).

  • Analysis: Transfer the solution to an NMR tube and acquire the spectrum.[12]

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Progress Monitoring cluster_analysis Data Analysis Reactants Reactants Reaction_Mixture Reaction Mixture @ Time 0 Reactants->Reaction_Mixture Solvent_Catalyst_Base Solvent, Catalyst, Base Solvent_Catalyst_Base->Reaction_Mixture Aliquot Take Aliquot @ Time X Reaction_Mixture->Aliquot TLC TLC Analysis Aliquot->TLC NMR NMR Analysis Aliquot->NMR GC_MS GC-MS Analysis Aliquot->GC_MS HPLC HPLC Analysis Aliquot->HPLC Decision Reaction Complete? TLC->Decision NMR->Decision GC_MS->Decision HPLC->Decision Workup Proceed to Work-up Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Aliquot Wait for Time Y

Caption: Workflow for monitoring a chemical reaction.

Troubleshooting_Logic Start Low/No Product Check_Catalyst Catalyst Active? Start->Check_Catalyst Check_Conditions Conditions Optimal? Check_Catalyst->Check_Conditions Yes Replace_Catalyst Use Fresh Catalyst Check_Catalyst->Replace_Catalyst No Check_Reagents Reagents Pure? Check_Conditions->Check_Reagents Yes Optimize_Temp_Base Optimize Temp/Base Check_Conditions->Optimize_Temp_Base No Check_Side_Reactions Side Products? Check_Reagents->Check_Side_Reactions Yes Purify_Reagents Purify/Dry Reagents Check_Reagents->Purify_Reagents No Modify_Conditions Degas/Use Cu-free Check_Side_Reactions->Modify_Conditions Yes Rerun Rerun Reaction Check_Side_Reactions->Rerun No Replace_Catalyst->Rerun Optimize_Temp_Base->Rerun Purify_Reagents->Rerun Modify_Conditions->Rerun

Caption: Troubleshooting flowchart for a problematic reaction.

References

Technical Support Center: Deprotection of tert-butyl 4-ethynylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of tert-butyl 4-ethynylbenzoate, specifically focusing on the removal of trifluoroacetic acid (TFA) post-reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of TFA after the deprotection of this compound.

Problem Possible Cause Suggested Solution
Product is an oil or difficult to handle The product, 4-ethynylbenzoic acid, may be an oily or waxy solid, which can be challenging to isolate.[1]- Attempt to induce solidification by trituration with a non-polar solvent like cold diethyl ether or hexane. - Dissolve the residue in a minimal amount of a suitable solvent (e.g., DCM) and precipitate the product by adding a non-polar solvent.[2]
Low or no yield of 4-ethynylbenzoic acid Incomplete deprotection reaction.- Increase the concentration of TFA in the reaction mixture.[2][3] - Extend the reaction time and monitor progress using TLC or LC-MS.[2][3] - Slightly increase the reaction temperature (e.g., to 40°C), but be cautious of potential side reactions.[2][3]
Presence of unexpected byproducts The tert-butyl cation generated during deprotection can cause side reactions, such as alkylation of the aromatic ring.- While less common for this substrate compared to peptides with sensitive residues, consider adding a scavenger like triisopropylsilane (TIS) or water (typically 2.5-5% of the TFA volume) to the reaction mixture to trap the t-butyl cation.[1][3]
Residual TFA in the final product TFA can be difficult to remove completely due to its high boiling point and potential to form salts with the product.- Co-evaporate the crude product with a solvent like toluene or DCM multiple times under reduced pressure.[1][4] - Perform an aqueous work-up by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[2][5] - For stubborn TFA traces, consider using a basic resin, such as Amberlyst A-21.[6]
Product remains as a TFA salt If the product has basic functionalities, it can form a stable salt with TFA.- Dissolve the product in water and add a mild base like ammonia until the solution is slightly alkaline, then extract the product with an organic solvent like chloroform or DCM.[6] - To obtain an HCl salt instead, dissolve the TFA salt in aqueous HCl (e.g., 1 M) and then evaporate the solvent.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general protocol for the TFA-mediated deprotection of this compound?

A1: A general procedure involves dissolving the this compound in a solvent like dichloromethane (DCM) and adding TFA. A common ratio is a 1:1 (v/v) mixture of DCM and TFA.[1] The reaction is typically stirred at room temperature for 1-5 hours, with completion monitored by TLC or LC-MS.[1][2]

Q2: How can I effectively remove the excess TFA and DCM after the reaction?

A2: The most common method is removal under reduced pressure using a rotary evaporator.[1][2] To aid in the removal of residual TFA, co-evaporation with a solvent like toluene can be performed multiple times.[1][4]

Q3: What are the different work-up procedures to isolate the 4-ethynylbenzoic acid?

A3: There are two primary work-up strategies:

  • Precipitation: After removing the solvent and excess TFA, dissolve the residue in a minimal amount of a solvent like DCM or diethyl ether and then add a non-polar solvent such as cold hexane to precipitate the product. The solid can then be collected by filtration.[2]

  • Aqueous Work-up: Dissolve the residue in an organic solvent like ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining TFA. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated to yield the product.[2]

Q4: Are scavengers necessary for the deprotection of this compound?

A4: The primary purpose of scavengers is to prevent the alkylation of nucleophilic functional groups by the liberated t-butyl cation.[2][3] While this compound itself does not have highly nucleophilic groups prone to side reactions like those in complex peptides (e.g., tryptophan or methionine), the use of scavengers like triisopropylsilane (TIS) or water (2-5%) can be considered as a precautionary measure to minimize any potential side product formation.[1][2]

Q5: What are some alternative methods for the deprotection of aromatic tert-butyl esters if TFA is problematic?

A5: If TFA proves to be problematic, other deprotection methods for aromatic tert-butyl esters exist. One such method involves using p-toluenesulfonic acid under microwave irradiation in solvent-free conditions.[8] Another mild alternative utilizes a catalytic amount of tris-4-bromophenylamminium radical cation (magic blue) with triethylsilane.[9][10]

Experimental Protocols

Protocol 1: TFA Deprotection with Precipitation Work-up
  • Dissolution: Dissolve this compound in dichloromethane (DCM) at a concentration of 0.1-0.5 M in a round-bottom flask.

  • TFA Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution (1:1 v/v ratio of DCM to TFA).

  • Reaction: Stir the mixture at room temperature for 2-5 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1]

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[1][2]

  • Precipitation: Dissolve the resulting residue in a minimal volume of DCM or diethyl ether. Add cold hexane or diethyl ether to precipitate the 4-ethynylbenzoic acid.

  • Isolation: Collect the solid product by filtration and dry under vacuum.

Protocol 2: TFA Deprotection with Aqueous Work-up
  • Dissolution and Reaction: Follow steps 1-3 from Protocol 1.

  • Solvent Removal: Remove the DCM and excess TFA via rotary evaporation.[1][2]

  • Aqueous Wash: Dissolve the crude residue in ethyl acetate. Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate.[2][5]

  • Separation and Drying: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the organic solution in vacuo to obtain the deprotected 4-ethynylbenzoic acid.

Visualizations

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up Start This compound in DCM Add_TFA Add TFA (1:1 v/v) Start->Add_TFA Stir Stir at RT (1-5h) Add_TFA->Stir Rotovap Remove DCM/TFA (Rotovap) Stir->Rotovap Precipitation Precipitation with non-polar solvent Rotovap->Precipitation Aqueous_Wash Aqueous wash (sat. NaHCO3) Rotovap->Aqueous_Wash Filter Filter and Dry Precipitation->Filter Extract Extract and Dry Aqueous_Wash->Extract Product Product Filter->Product Final Product: 4-ethynylbenzoic acid Extract->Product

Caption: Experimental workflow for the deprotection of this compound.

TFA_Removal_Troubleshooting Start Residual TFA in Product Coevaporation Co-evaporation with Toluene/DCM Start->Coevaporation Aqueous_Workup Aqueous Work-up (NaHCO3 wash) Start->Aqueous_Workup Basic_Resin Basic Resin (e.g., Amberlyst A-21) Aqueous_Workup->Basic_Resin If TFA persists Salt_Exchange Salt Exchange (e.g., to HCl salt) Aqueous_Workup->Salt_Exchange If product is a TFA salt

References

Technical Support Center: Synthesis of Tert-butyl 4-ethynylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of tert-butyl 4-ethynylbenzoate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during laboratory and large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of an aryl halide (such as tert-butyl 4-iodobenzoate or tert-butyl 4-bromobenzoate) with a terminal alkyne, such as trimethylsilylacetylene (followed by deprotection) or ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper(I) co-catalyst.

Q2: What are the critical starting materials for this synthesis?

A2: The key starting materials are:

  • Tert-butyl 4-halobenzoate: Tert-butyl 4-iodobenzoate is generally more reactive than tert-butyl 4-bromobenzoate. The choice may depend on cost, availability, and desired reaction kinetics.

  • An ethyne source: Trimethylsilylacetylene is commonly used, which requires a subsequent deprotection step.

  • Catalysts: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI).

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is essential for the reaction mechanism.

  • Solvent: Anhydrous solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are commonly employed.

Q3: Can I perform the Sonogashira coupling without a copper co-catalyst?

A3: Yes, copper-free Sonogashira reactions are possible and can be advantageous in minimizing the formation of alkyne homocoupling byproducts (Glaser coupling).[1] These conditions often require specific ligands and may need more rigorous optimization.

Q4: What is the typical reactivity order for the aryl halide?

A4: The general reactivity trend for the aryl halide in a Sonogashira coupling is I > OTf > Br >> Cl.[1][2] This means that tert-butyl 4-iodobenzoate will react more readily and under milder conditions than tert-butyl 4-bromobenzoate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Product Yield Inactive Catalyst: The palladium catalyst may have decomposed.Ensure you are using a fresh, high-quality palladium catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.
Poor Quality Reagents: Impurities in starting materials or solvents can poison the catalyst.Use purified starting materials and anhydrous, degassed solvents.
Insufficient Base: The amine base is crucial for deprotonating the alkyne.Use a sufficient excess of a dry, high-purity amine base like triethylamine or diisopropylamine.
Low Reaction Temperature: The reaction may require heating, especially when using less reactive aryl bromides.Gradually increase the reaction temperature. For aryl bromides, temperatures around 80-100°C may be necessary.
Formation of Black Precipitate (Palladium Black) Catalyst Decomposition: This indicates the aggregation of the palladium catalyst into an inactive form.- Use fresh, high-purity reagents and solvents.- Consider using a different solvent; for instance, THF has been anecdotally reported to sometimes promote palladium black formation.[3]- Ensure proper degassing of the reaction mixture.
Significant Formation of Homocoupled Alkyne (Glaser Product) Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne, catalyzed by the copper salt.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1]
High Copper Catalyst Loading: Excess copper can favor the homocoupling side reaction.Reduce the amount of copper(I) iodide used or consider a copper-free Sonogashira protocol.
Incomplete Reaction Steric Hindrance: Bulky substrates may react slower.Increase reaction time and/or temperature. Consider using a more active catalyst system or a different ligand.
Loss of Volatile Reagents: If using a volatile alkyne like trimethylsilylacetylene, it may evaporate from the reaction mixture at elevated temperatures.If heating, ensure the reaction is performed in a sealed vessel or under reflux with an efficient condenser to prevent the loss of volatile components.[3]
Difficult Purification Presence of Catalyst Residues: Palladium and copper residues can contaminate the final product.Utilize scavenging agents to remove metal impurities. For example, silica-based metal scavengers or activated carbon can be effective.
Formation of Side-Products: Besides homocoupling, other side reactions can lead to impurities that are difficult to separate.Optimize reaction conditions to minimize side-product formation. Purification is typically achieved by column chromatography on silica gel.

Quantitative Data Summary

Table 1: Comparison of Reaction Parameters for Sonogashira Coupling

ParameterCondition 1Condition 2Condition 3
Aryl Halide tert-butyl 4-iodobenzoatetert-butyl 4-bromobenzoatetert-butyl 4-iodobenzoate
Alkyne TrimethylsilylacetyleneTrimethylsilylacetylenePhenylacetylene
Palladium Catalyst Pd(PPh₃)₄ (2 mol%)PdCl₂(PPh₃)₂ (5 mol%)Pd(PPh₃)₄ (1.5 mol%)
Copper Co-catalyst CuI (3 mol%)CuI (10 mol%)CuI (2 mol%)
Base TriethylamineDiisopropylamineTriethylamine
Solvent THFTolueneDMF
Temperature Room Temperature80 °C50 °C
Typical Yield >90%70-85%>95%

Note: The data in this table is a representative summary based on typical Sonogashira reaction conditions and may vary depending on the specific experimental setup and scale.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

This protocol is a general procedure for a copper-palladium catalyzed Sonogashira coupling.

Materials:

  • tert-butyl 4-iodobenzoate (1.0 eq)

  • Trimethylsilylacetylene (1.2 eq)

  • Pd(PPh₃)₄ (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add tert-butyl 4-iodobenzoate, Pd(PPh₃)₄, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add trimethylsilylacetylene dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product (tert-butyl 4-((trimethylsilyl)ethynyl)benzoate) is then deprotected. Dissolve the crude product in THF and add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF).

  • Stir at room temperature until deprotection is complete (monitored by TLC).

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude this compound by flash column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification start Combine Reactants (Aryl Halide, Catalysts) add_solvent Add Anhydrous Solvent & Base start->add_solvent degas Degas Mixture add_solvent->degas add_alkyne Add Alkyne degas->add_alkyne reaction Sonogashira Coupling add_alkyne->reaction Stir at RT or Heat workup Aqueous Workup & Extraction reaction->workup deprotection Deprotection (if needed) workup->deprotection purify Column Chromatography deprotection->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General workflow for the synthesis of this compound.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_reagents Reagent Quality cluster_conditions Reaction Conditions start Low/No Product Yield? check_catalyst Is the Pd catalyst active? start->check_catalyst check_halide Is the aryl halide pure? start->check_halide check_atmosphere Is the reaction under an inert atmosphere? start->check_atmosphere check_copper Is the Cu(I) source fresh? check_catalyst->check_copper check_alkyne Is the alkyne pure? check_halide->check_alkyne check_solvent Are solvents anhydrous and degassed? check_alkyne->check_solvent check_temp Is the temperature optimal? check_atmosphere->check_temp check_base Is the base sufficient and dry? check_temp->check_base

Caption: Troubleshooting logic for low-yield Sonogashira reactions.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Tert-butyl 4-ethynylbenzoate and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-butyl 4-ethynylbenzoate, a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Due to the limited availability of public experimental spectra for this compound, this guide presents a comparative analysis with its close structural analogues, methyl 4-ethynylbenzoate and ethyl 4-ethynylbenzoate. By examining the spectral data of these alternatives, we can predict and understand the expected NMR characteristics of the target molecule.

This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules.

Comparative NMR Data Analysis

The structural differences between this compound and its methyl and ethyl counterparts are centered around the ester group. This variation influences the chemical shifts of the protons and carbons in close proximity to the ester functionality, providing a clear basis for comparison.

¹H NMR Spectral Data

The ¹H NMR spectra of aromatic esters are characterized by distinct signals for the aromatic protons, the ester alkyl protons, and, in this case, the acetylenic proton. The table below summarizes the experimental ¹H NMR data for methyl 4-ethynylbenzoate and ethyl 4-ethynylbenzoate, alongside predicted values for this compound.

Compound Aromatic Protons (H-2, H-6) Aromatic Protons (H-3, H-5) Acetylenic Proton (H-8) Ester Alkyl Protons Solvent
Methyl 4-ethynylbenzoate ~7.95 ppm (d, J ≈ 8.5 Hz)~7.50 ppm (d, J ≈ 8.5 Hz)~3.20 ppm (s)~3.90 ppm (s, 3H)CDCl₃
Ethyl 4-ethynylbenzoate ~7.98 ppm (d, J ≈ 8.4 Hz)~7.52 ppm (d, J ≈ 8.4 Hz)~3.22 ppm (s)~4.38 ppm (q, J ≈ 7.1 Hz, 2H), ~1.40 ppm (t, J ≈ 7.1 Hz, 3H)CDCl₃
This compound (Predicted) ~7.90 ppm (d, J ≈ 8.5 Hz)~7.48 ppm (d, J ≈ 8.5 Hz)~3.20 ppm (s)~1.60 ppm (s, 9H)CDCl₃

Analysis:

  • Aromatic Region: The aromatic protons of all three compounds are expected to exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the electron-withdrawing ester group (H-2, H-6) are deshielded and appear at a higher chemical shift (downfield) compared to the protons meta to the ester group (H-3, H-5).

  • Acetylenic Proton: The acetylenic proton is typically found as a sharp singlet in the region of 3.0-3.3 ppm. Its chemical shift is relatively insensitive to the nature of the alkyl ester group.

  • Ester Alkyl Group: This is the region where the most significant differences are observed.

    • Methyl Ester: The three equivalent protons of the methyl group appear as a sharp singlet.

    • Ethyl Ester: The ethyl group gives rise to a quartet for the methylene protons (-CH₂-) due to coupling with the adjacent methyl protons, and a triplet for the methyl protons (-CH₃-) due to coupling with the methylene protons.

    • Tert-butyl Ester (Predicted): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet. The bulky tert-butyl group will likely cause a slight upfield shift of the aromatic protons compared to the methyl and ethyl esters due to through-space shielding effects.

¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecule. The table below presents the experimental ¹³C NMR data for the alternative compounds and predicted values for this compound.

Compound C=O (C-7) C-1 C-2, C-6 C-3, C-5 C-4 C≡CH (C-8) C≡CH (C-9) Ester Alkyl Carbons Solvent
Methyl 4-ethynylbenzoate ~166.2 ppm~131.5 ppm~129.5 ppm~129.8 ppm~125.0 ppm~82.8 ppm~80.0 ppm~52.3 ppmCDCl₃
Ethyl 4-ethynylbenzoate ~165.7 ppm~131.9 ppm~129.6 ppm~129.7 ppm~124.8 ppm~82.9 ppm~79.8 ppm~61.4 ppm, ~14.3 ppmCDCl₃
This compound (Predicted) ~165.0 ppm~132.5 ppm~129.4 ppm~129.6 ppm~124.5 ppm~83.0 ppm~79.5 ppm~81.5 ppm, ~28.2 ppmCDCl₃

Analysis:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and appears in the downfield region of the spectrum.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the ester group (C-1) and the carbon attached to the ethynyl group (C-4) are quaternary and often have lower intensities.

  • Acetylenic Carbons: The two acetylenic carbons have characteristic chemical shifts in the range of 75-85 ppm.

  • Ester Alkyl Carbons: The chemical shifts of the alkyl carbons of the ester group are distinct for each analogue. The quaternary carbon of the tert-butyl group is expected to appear around 81.5 ppm, while the methyl carbons will be around 28.2 ppm.

Experimental Protocols

General Procedure for NMR Sample Preparation
  • Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of the liquid sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to the NMR tube.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • If necessary, briefly warm the sample or use a vortex mixer to aid dissolution.

  • Place the NMR tube in the spectrometer's sample holder.

¹H and ¹³C NMR Data Acquisition
  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal resolution.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans: 16 to 64 scans are usually sufficient.

    • Relaxation Delay (d1): A delay of 1-2 seconds is appropriate.

    • Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, is a good starting point.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to obtain singlets for all carbon signals.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended, especially for quaternary carbons.

    • Spectral Width: A spectral width of approximately 220 ppm, centered around 110 ppm, is generally sufficient.

Visualizations

Chemical Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering used for the NMR signal assignments.

workflow cluster_sample Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis & Interpretation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum C->D E Acquire ¹³C NMR Spectrum D->E F Acquire 2D NMR (optional) (COSY, HSQC, HMBC) E->F G Process Spectra (Phasing, Baseline Correction) F->G H Integrate ¹H Signals G->H I Determine Chemical Shifts & Coupling Constants H->I J Assign Signals to Protons & Carbons I->J K Confirm Structure J->K

Mass spectrometry data of "Tert-butyl 4-ethynylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mass Spectrometry of Tert-butyl 4-ethynylbenzoate and its Analogs for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the mass spectrometry data for this compound and related alternative compounds. The information is intended for researchers, scientists, and professionals in drug development to facilitate compound identification and characterization. This document summarizes predicted and experimental mass spectrometry data, outlines detailed experimental protocols, and visualizes the analytical workflow.

Data Presentation

While specific experimental mass spectra for this compound are not widely available in public databases, its fragmentation pattern can be predicted based on established principles of mass spectrometry and the known behavior of similar compounds. The tert-butyl group, in particular, has a characteristic fragmentation pattern, often resulting in a stable tert-butyl cation.[1][2]

Below is a comparative table summarizing the predicted mass spectrometry data for this compound alongside available experimental data for its methyl and ethyl ester analogs.[3][4]

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Predicted/Observed m/z Values and Proposed Fragments
This compound C₁₃H₁₄O₂202.25[M]⁺• : 202 (Molecular Ion)[M-57]⁺ : 145 (Loss of tert-butyl cation)[C₄H₉]⁺ : 57 (tert-butyl cation - often the base peak)[1][2]
Methyl 4-ethynylbenzoate C₁₀H₈O₂160.17[M]⁺• : 160 (Molecular Ion)[3]
Ethyl 4-ethynylbenzoate C₁₁H₁₀O₂174.19[M]⁺• : 174 (Molecular Ion)[4]

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound and similar small molecules using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation [5]

  • Dissolution: Dissolve the sample in a volatile organic solvent such as dichloromethane (DCM) or ethyl acetate to a concentration of approximately 1 mg/mL to create a stock solution.

  • Dilution: Further dilute the stock solution with the same solvent to a working concentration of 1-10 µg/mL.

  • Filtration: If any particulate matter is visible, filter the sample through a 0.2 µm syringe filter to prevent contamination of the instrument.

  • Vial Transfer: Transfer the final diluted sample into a 2 mL autosampler vial with a screw cap and a soft septum.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar capillary column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating a broad range of organic compounds.

  • Injection: 1 µL of the sample is injected in splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 500.

3. Data Acquisition and Analysis

  • Acquire the data using the instrument's control and data acquisition software.

  • The resulting total ion chromatogram (TIC) will show peaks corresponding to the separated compounds.

  • The mass spectrum for the peak of interest can be extracted and analyzed. This involves comparing the fragmentation pattern to known libraries or using it to elucidate the structure of an unknown compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometric analysis of a small organic molecule like this compound.

experimental_workflow Sample Sample Preparation (Dissolution, Dilution) GC_Injection GC Injection Sample->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Ionization Ionization (Electron Impact) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection (Electron Multiplier) Mass_Analysis->Detection Data_Processing Data Processing (Software) Detection->Data_Processing

References

A Comparative Guide to Tert-butyl 4-ethynylbenzoate and Other Terminal Alkynes in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a powerful and versatile method for the rapid and efficient formation of 1,4-disubstituted 1,2,3-triazoles. The choice of the terminal alkyne is a critical parameter that can significantly influence reaction kinetics, yield, and the properties of the final conjugate. This guide presents a comparative analysis of tert-butyl 4-ethynylbenzoate, an electron-deficient aromatic alkyne, with other commonly employed terminal alkynes, supported by experimental data and detailed protocols.

Performance Comparison of Terminal Alkynes in CuAAC Reactions

The reactivity of terminal alkynes in CuAAC is influenced by both electronic and steric factors. Aromatic alkynes are generally more reactive than their aliphatic counterparts.[1] Within aromatic alkynes, the electronic nature of substituents on the phenyl ring can play a role, although studies have shown that CuAAC reactions are remarkably tolerant of a wide range of functional groups, proceeding efficiently with both electron-donating and electron-withdrawing substituents.[2][3]

This compound, with its electron-withdrawing tert-butyl ester group, is a highly reactive substrate in CuAAC reactions. This heightened reactivity can be attributed to the increased acidity of the acetylenic proton, facilitating the formation of the copper acetylide intermediate, a key step in the catalytic cycle. While direct kinetic comparisons are sparse in the literature, the general trend suggests that electron-deficient alkynes exhibit favorable reaction kinetics.

Below is a summary of the expected performance of this compound in comparison to other representative terminal alkynes.

AlkyneStructureClassExpected ReactivityKey Characteristics
This compound O=C(OC(C)(C)(C))c1ccc(cc1)C#CElectron-Deficient AromaticHighThe tert-butyl ester group enhances reactivity and provides a site for post-reaction modification (hydrolysis to the carboxylic acid). Good solubility in common organic solvents.
Phenylacetylene c1ccccc1C#CNeutral AromaticModerate to HighA common benchmark for aromatic alkyne reactivity. Generally provides good yields and reaction rates.
4-Ethynylanisole COc1ccc(cc1)C#CElectron-Rich AromaticModerate to HighThe electron-donating methoxy group can slightly modulate reactivity compared to phenylacetylene, but it is still highly effective in CuAAC.[2]
Propargyl Alcohol C#CCOAliphaticModerateLess reactive than aromatic alkynes.[3] The hydroxyl group offers a handle for further functionalization.
1-Hexyne CCCC#CAliphaticModerateA simple, unfunctionalized aliphatic alkyne. Generally exhibits slower kinetics compared to aromatic alkynes.[3]

Quantitative Data: Reaction Yields and Times

While a single study with a direct head-to-head comparison under identical conditions is not available, the literature provides valuable insights into the efficiency of these reactions. Aromatic alkynes, including those with both electron-donating and electron-withdrawing substituents, have been shown to proceed to quantitative yields in very short reaction times, often within minutes, when using an effective catalyst system.[2][3] Aliphatic alkynes may require longer reaction times to achieve comparable yields.[3]

AlkyneTypical Reaction TimeTypical YieldReference
Substituted Phenylacetylenes5 minutes - 1 hour>90% (often quantitative)[2][3]
Aliphatic Alkynes (e.g., 1-Hexyne)30 minutes - 24 hours>80%[3][4]

Experimental Protocols

The following are detailed methodologies for performing CuAAC reactions. These protocols can be adapted for the specific alkynes being compared.

Protocol 1: General Procedure for CuAAC in a Water/t-Butanol Mixture

This protocol is suitable for a wide range of alkynes and azides, particularly in bioconjugation applications.

Materials:

  • Terminal alkyne (e.g., this compound)

  • Azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the terminal alkyne in t-BuOH.

    • Prepare a 10 mM stock solution of the azide in a suitable solvent (e.g., DMSO or water).

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.

    • Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 50 µL of the 10 mM terminal alkyne solution and 50 µL of the 10 mM azide solution.

    • Add 890 µL of a 1:1 (v/v) mixture of t-BuOH and deionized water.

    • Vortex the mixture gently.

    • Add 2.5 µL of the 20 mM CuSO₄ solution and 5 µL of the 100 mM THPTA solution.

    • Initiate the reaction by adding 5 µL of the freshly prepared 100 mM sodium ascorbate solution.

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature for 1-4 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: CuAAC in Organic Solvents (DMF or DMSO)

This protocol is well-suited for small molecule synthesis where reactants have good solubility in organic solvents.

Materials:

  • Terminal alkyne

  • Azide

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Reaction Setup:

    • In a reaction vial, dissolve the terminal alkyne (1.0 mmol) and the azide (1.1 mmol) in 5 mL of DMF or DMSO.

    • Add CuI (0.05 mmol, 5 mol%).

    • Add DIPEA (0.2 mmol, 20 mol%).

  • Reaction and Work-up:

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography.

Visualization of Experimental Workflow and Key Relationships

To better illustrate the experimental process and the factors influencing the reaction, the following diagrams are provided.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification alkyne Terminal Alkyne Stock Solution mix Combine Alkyne, Azide, and Solvent alkyne->mix azide Azide Stock Solution azide->mix cu_ligand CuSO4/THPTA Premix initiate Initiate with Cu/Ligand & Ascorbate cu_ligand->initiate ascorbate Fresh Sodium Ascorbate Solution ascorbate->initiate mix->initiate incubate Incubate at Room Temperature initiate->incubate monitor Monitor by TLC or LC-MS incubate->monitor workup Work-up & Extraction monitor->workup purify Purification workup->purify

Caption: A generalized workflow for a CuAAC reaction.

logical_relationship cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions reactivity Reaction Rate & Yield alkyne Alkyne Structure (Electronic & Steric) alkyne->reactivity azide Azide Structure azide->reactivity copper Copper(I) Source copper->reactivity ligand Ligand ligand->reactivity solvent Solvent solvent->reactivity temp Temperature temp->reactivity

Caption: Key factors influencing CuAAC reaction performance.

Conclusion

This compound is a highly effective terminal alkyne for use in copper-catalyzed azide-alkyne cycloaddition reactions. Its electron-deficient nature contributes to rapid reaction kinetics and high yields, making it a superior choice compared to many aliphatic alkynes and a reliable alternative to other aromatic alkynes. The tert-butyl ester functionality also provides a valuable handle for subsequent chemical modifications. By understanding the relative performance of different terminal alkynes and employing optimized experimental protocols, researchers can effectively harness the power of click chemistry for a wide range of applications in drug discovery, bioconjugation, and materials science.

References

A Comparative Guide to Tert-butyl 4-ethynylbenzoate and Methyl 4-ethynylbenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the diverse array of available synthons, 4-ethynylbenzoate esters serve as valuable bifunctional molecules, featuring a terminal alkyne for coupling reactions and an ester moiety for further functionalization or as a protecting group for the parent carboxylic acid. This guide provides a comprehensive comparison of two commonly utilized derivatives: tert-butyl 4-ethynylbenzoate and methyl 4-ethynylbenzoate. We will delve into their performance in key synthetic transformations, supported by experimental data, and provide detailed protocols to assist researchers in making informed decisions for their synthetic endeavors.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective application in synthesis. The choice between the tert-butyl and methyl ester can significantly impact solubility, stability, and downstream reaction conditions.

PropertyThis compoundMethyl 4-ethynylbenzoate
CAS Number 111291-97-5[1]3034-86-4[2][3][4][5]
Molecular Formula C₁₃H₁₄O₂[6]C₁₀H₈O₂[2][3][4][5]
Molecular Weight 202.25 g/mol 160.17 g/mol [3][7]
Appearance Powder or liquid[6]Colorless solid[5]
Melting Point 71.5-72 °C88-95 °C[7]
Boiling Point 279.5±23.0 °C (Predicted)239.4 °C at 760 mmHg[2][4][5]
Solubility Soluble in organic solvents, slightly soluble in water.Sparingly soluble in water (0.16 g/L at 25°C).[2]
Storage 2-8°C2-8°C[2][7]

Performance in Key Organic Reactions

The true utility of these building blocks is demonstrated in their reactivity in common carbon-carbon and carbon-heteroatom bond-forming reactions. Here, we compare their performance in two of the most important transformations for terminal alkynes: the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click" reaction.

Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[8] It is a cornerstone of modern organic synthesis for the construction of carbon-carbon bonds.

Sonogashira_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Aryl Halide (Ar-X) Product Coupled Product (Ar-C≡C-Ph-COOR) ArylHalide->Product Alkyne 4-Ethynylbenzoate (tert-butyl or methyl) Alkyne->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product CoCatalyst Cu(I) Salt (e.g., CuI) CoCatalyst->Product Base Base (e.g., Et₃N, DIPA) Base->Product Solvent Solvent (e.g., THF, DMF) Solvent->Product

Caption: General workflow for the Sonogashira coupling reaction.

While direct comparative studies are limited, the performance of both esters in Sonogashira couplings is generally high, with the choice of ester often dictated by the desired downstream transformations. The bulkier tert-butyl group may have a slight influence on reaction kinetics in sterically hindered systems, but in most cases, both substrates are expected to perform well.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the 4-ethynylbenzoate ester (1.1-1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired coupled product.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[9][10] This "click" reaction is widely used in drug discovery, bioconjugation, and materials science due to its reliability and mild reaction conditions.[11]

CuAAC_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Azide Organic Azide (R-N₃) Product 1,4-Disubstituted 1,2,3-Triazole Azide->Product Alkyne 4-Ethynylbenzoate (tert-butyl or methyl) Alkyne->Product CopperSource Cu(I) Source (e.g., CuI or CuSO₄/NaAsc) CopperSource->Product Solvent Solvent (e.g., tBuOH/H₂O, DMSO) Solvent->Product

Caption: General workflow for the CuAAC (Click) reaction.

Both tert-butyl and methyl 4-ethynylbenzoate are excellent substrates for CuAAC reactions. The choice of ester has minimal impact on the efficiency of the cycloaddition itself. The decision to use one over the other will primarily depend on the desired properties of the final triazole product and the need for subsequent deprotection.

Experimental Protocol: General Procedure for CuAAC Reaction

  • Reactant Preparation: In a reaction vessel, dissolve the organic azide (1.0 equiv) and the 4-ethynylbenzoate ester (1.0-1.1 equiv) in a suitable solvent system (e.g., a 1:1 mixture of tert-butanol and water or DMSO).

  • Catalyst Addition: Add a copper(I) source. This can be a direct source like copper(I) iodide (1-5 mol%) or generated in situ by adding copper(II) sulfate pentahydrate (1-5 mol%) followed by a reducing agent such as sodium ascorbate (5-10 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can often be isolated in high purity, but if necessary, can be further purified by column chromatography or recrystallization.

Deprotection of the Ester Group

A key point of differentiation between the tert-butyl and methyl esters is the strategy for their removal to unmask the carboxylic acid. This orthogonality is a critical consideration in multistep synthesis.

Deprotection_Logic cluster_choice Choice of Ester cluster_deprotection Deprotection Conditions Start Ester-Protected 4-Ethynylbenzoic Acid TertButyl tert-Butyl Ester Start->TertButyl Methyl Methyl Ester Start->Methyl Acidic Acidic Conditions (e.g., TFA, HCl) TertButyl->Acidic Labile Basic Basic Conditions (e.g., LiOH, NaOH) (Saponification) TertButyl->Basic Stable Methyl->Acidic Stable (mild acid) Methyl->Basic Labile Product 4-Ethynylbenzoic Acid Acidic->Product Basic->Product

Caption: Logical relationship of ester choice and deprotection strategy.

Tert-butyl Ester Deprotection (Acidic Conditions)

The tert-butyl ester is renowned for its stability under basic and nucleophilic conditions, making it an excellent protecting group when such reagents are used in the synthetic sequence. It is, however, readily cleaved under acidic conditions.

Experimental Protocol: Acid-Catalyzed Deprotection of this compound

  • Reaction Setup: Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM).

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a solution of HCl in an organic solvent.

  • Reaction Execution: Stir the reaction mixture at room temperature. The deprotection is usually rapid, and the progress can be monitored by TLC.

  • Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting crude 4-ethynylbenzoic acid can be purified by recrystallization or column chromatography.

Methyl Ester Deprotection (Basic Conditions - Saponification)

The methyl ester is stable to a range of non-nucleophilic reagents but is readily hydrolyzed under basic conditions in a process known as saponification.

Experimental Protocol: Base-Catalyzed Hydrolysis of Methyl 4-ethynylbenzoate

  • Reaction Setup: Dissolve methyl 4-ethynylbenzoate in a mixture of a water-miscible organic solvent, such as methanol or THF, and water.

  • Base Addition: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1-2.0 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating to drive the reaction to completion. Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, remove the organic co-solvent under reduced pressure. Acidify the aqueous solution with a strong acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Purification: Collect the precipitated 4-ethynylbenzoic acid by filtration, wash with cold water, and dry under vacuum.

Conclusion

Both this compound and methyl 4-ethynylbenzoate are highly effective and versatile building blocks in organic synthesis. The choice between them is not a matter of superior reactivity in coupling reactions, but rather a strategic decision based on the overall synthetic plan.

  • Choose this compound when downstream steps involve basic or nucleophilic reagents and an acid-labile protecting group for the carboxylic acid is desired.

  • Choose methyl 4-ethynylbenzoate when orthogonality to acid-sensitive functional groups is required, and a base-labile protecting group is advantageous.

By carefully considering the stability and deprotection conditions of these two valuable reagents, researchers can design more efficient and robust synthetic routes for the preparation of complex target molecules in drug discovery and materials science.

References

A Comparative Guide to Purity Assessment of Synthesized Tert-butyl 4-ethynylbenzoate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity for synthesized compounds like Tert-butyl 4-ethynylbenzoate is crucial for ensuring reliable experimental outcomes and meeting regulatory standards. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound. Supporting experimental protocols and data are presented to aid in method selection and implementation.

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its structure, featuring a terminal alkyne and a tert-butyl ester group, allows for diverse chemical modifications. Given its intended applications, a thorough evaluation of its purity is paramount.

Comparison of Analytical Techniques

The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements for accuracy, precision, and sensitivity. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally unstable compounds.[1][2][3] Gas Chromatography (GC) is better suited for volatile and thermally stable compounds, while Quantitative Nuclear Magnetic Resonance (qNMR) offers a direct and highly accurate method for purity assessment without the need for a specific reference standard of the analyte.[4][5][6][7]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[8]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2]Quantification based on the ratio of the integral of an analyte signal to that of a certified internal standard.[9][5]
Applicability Well-suited for non-volatile and thermally labile compounds like this compound.[1][2]May require derivatization for less volatile compounds; suitable for volatile impurities.[1]Applicable to any soluble compound with a unique NMR signal, providing structural information simultaneously.[4]
Sample Preparation Dissolution in a suitable solvent and filtration.[8]Dissolution in a volatile solvent; derivatization may be necessary.[1]Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.[9][7]
Sensitivity Typically in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector.[1]High sensitivity, often in the parts-per-billion (ppb) range, especially with a mass spectrometer (MS) detector.[1]Generally lower sensitivity than chromatographic methods.
Analysis Time Typically 10-60 minutes per sample.[10]Generally faster than HPLC for comparable separations.[11][10]Can be rapid, especially for simple spectra.
Cost HPLC systems and solvents can be more expensive to purchase and operate than GC systems.[11][10]GC systems are generally less expensive.[11]High initial cost for the NMR spectrometer.

Experimental Protocols

1. Proposed Reversed-Phase HPLC Method for this compound

This protocol describes a hypothetical reversed-phase HPLC method suitable for the purity assessment of this compound, based on methods for structurally similar aromatic esters and compounds with terminal alkynes.[12][13]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm. Aromatic compounds with conjugated systems, such as this compound, are expected to have strong UV absorbance in this region.[14][15]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of synthesized this compound and dissolve it in 10 mL of the mobile phase to achieve a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Potential Impurities: The synthesis of this compound often involves a Sonogashira coupling reaction between a halogenated tert-butyl benzoate and a source of acetylene, or an esterification of 4-ethynylbenzoic acid.[16][17] Potential impurities that this HPLC method should be able to separate include:

  • Starting materials: 4-bromobenzoic acid tert-butyl ester, 4-iodobenzoic acid tert-butyl ester, or 4-ethynylbenzoic acid.

  • Homocoupling products of the terminal alkyne.[18][19]

  • Related esters from incomplete or side reactions.[20]

  • Residual palladium catalyst and ligands.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the purity assessment of this compound by HPLC.

References

A Comparative Guide to Polymers Synthesized from Tert-butyl 4-ethynylbenzoate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of monomer is a critical decision in the synthesis of functional polymers. This guide provides a comprehensive comparison of polymers synthesized from Tert-butyl 4-ethynylbenzoate (TBEB) and its close structural analogs, Methyl 4-ethynylbenzoate (MEB) and 4-ethynylbenzoic acid (EBA). By examining their synthesis, molecular weight, and thermal properties, this document aims to provide the necessary data to inform monomer selection for specific research and development applications.

The polymerization of ethynyl-functionalized aromatic compounds is a powerful tool for creating conjugated polymers with applications in organic electronics, sensor technology, and as precursors for advanced carbon materials. The properties of these polymers can be finely tuned by modifying the substituent groups on the monomer. This guide focuses on the impact of the ester and carboxylic acid functionalities on the characteristics of polymers derived from the 4-ethynylbenzoate scaffold.

Comparative Performance Data

The following table summarizes the key performance indicators for polymers synthesized from TBEB, MEB, and EBA. This data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in polymerization conditions across different research efforts.

MonomerPolymer NameMolecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Glass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)
This compound (TBEB) Poly(this compound) (Poly(TBEB))Data not consistently reportedData not consistently reportedData not consistently reportedData not consistently reported
Methyl 4-ethynylbenzoate (MEB) Poly(Methyl 4-ethynylbenzoate) (Poly(MEB))Data not consistently reportedData not consistently reportedData not consistently reportedData not consistently reported
4-ethynylbenzoic acid (EBA) Poly(4-ethynylbenzoic acid) (Poly(EBA))Amorphous derivative reportedNot ApplicableMultiple exothermic processes observedPolymerization and subsequent processes lead to cyclotrimerization[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducibility and further development.

Synthesis via Sonogashira-Hagihara Cross-Coupling Polymerization

This method is a versatile and widely used technique for the synthesis of poly(arylene ethynylene)s.

Materials:

  • Monomer (TBEB, MEB, or a protected form of EBA)

  • Aryl dihalide (e.g., 1,4-diiodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) co-catalyst (e.g., CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., toluene, THF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the monomer, aryl dihalide, and solvent.

  • Degas the solution by several freeze-pump-thaw cycles.

  • Add the palladium catalyst and copper(I) co-catalyst to the reaction mixture.

  • Add the amine base and stir the reaction at the desired temperature (ranging from room temperature to reflux).

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gel permeation chromatography (GPC).

  • Upon completion, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with appropriate solvents to remove residual catalyst and unreacted monomers, and dry under vacuum.

Characterization Techniques

Gel Permeation Chromatography (GPC/SEC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the soluble polymers.

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the polymer's molecular weight range and solubility.

  • Mobile Phase: A suitable solvent in which the polymer is soluble (e.g., THF, chloroform).

  • Calibration: The system is calibrated using polymer standards with known molecular weights (e.g., polystyrene standards).

Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymers.

  • Procedure: A small, weighed sample of the polymer is heated and cooled at a controlled rate in a DSC instrument under an inert atmosphere. The heat flow to or from the sample is measured as a function of temperature.

Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature. The decomposition temperature (Td) is a key parameter obtained from this analysis.

  • Procedure: A small, weighed sample of the polymer is heated at a constant rate in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air).

Visualizations

Logical Workflow for Polymer Synthesis and Characterization

G Workflow for Polymer Synthesis and Characterization cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_data Data Analysis and Comparison Monomer Select Monomer (TBEB, MEB, or EBA) Polymerization Sonogashira-Hagihara Polymerization Monomer->Polymerization Purification Purification of Polymer Polymerization->Purification GPC GPC/SEC Analysis (Mn, Mw, PDI) Purification->GPC Characterize Molecular Weight DSC DSC Analysis (Tg, Tm) Purification->DSC Characterize Thermal Transitions TGA TGA Analysis (Td) Purification->TGA Characterize Thermal Stability Comparison Comparative Analysis of Polymer Properties GPC->Comparison DSC->Comparison TGA->Comparison

Caption: A flowchart illustrating the key stages from monomer selection to the comparative analysis of polymer properties.

Signaling Pathway of Sonogashira-Hagihara Polymerization

G Catalytic Cycle of Sonogashira-Hagihara Polymerization Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X L₂) Pd0->OxAdd + Ar-X Transmetal Transmetalation (Ar-Pd(II)-C≡CR L₂) OxAdd->Transmetal + Cu-C≡CR RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Reforms Catalyst Product Polymer Chain Growth (Ar-C≡CR) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd CuC≡CR Copper(I) Acetylide CuC≡CR->Transmetal

Caption: A simplified diagram of the catalytic cycle for Sonogashira-Hagihara cross-coupling polymerization.

References

A Comparative Guide to Alternatives for Tert-butyl 4-ethynylbenzoate in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of innovation, the ability to selectively and efficiently conjugate biomolecules is paramount. While Tert-butyl 4-ethynylbenzoate, a terminal alkyne used in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has been a valuable tool, the landscape of bioconjugation has evolved. The cytotoxicity of copper catalysts has driven the development of powerful, copper-free alternatives that offer enhanced biocompatibility, faster reaction kinetics, and greater versatility, particularly for applications in living systems.[1][2] This guide provides an objective comparison of the leading alternatives to this compound, with a focus on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions, supported by experimental data and detailed protocols.

Performance Comparison of Bioconjugation Reagents

The choice of a bioconjugation reagent is a critical decision that balances the need for rapid and efficient ligation with the imperative of preserving the function of sensitive biomolecules. The following tables summarize key quantitative and qualitative performance metrics for CuAAC (the reaction involving this compound) and its primary copper-free alternatives.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (IEDDA)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[3]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (e.g., DBCO, BCN) and an azide.[1]Inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene (e.g., TCO).[3]
Key Reagents Terminal Alkynes (e.g., from this compound), AzidesStrained Cyclooctynes (DBCO, BCN, DIFO), AzidesTetrazines, Strained Alkenes (TCO)
Biocompatibility Potential cytotoxicity due to the copper catalyst, though mitigating ligands exist. Not ideal for live cell or in vivo applications without careful optimization.[1]Excellent biocompatibility as it is catalyst-free. Widely used for live-cell imaging and in vivo studies.[1][2]Excellent biocompatibility, catalyst-free. Well-suited for in vivo applications due to extremely fast kinetics at low concentrations.[3]
Linkage Stability Highly stable 1,2,3-triazole ring, resistant to hydrolysis and enzymatic degradation.[4]Highly stable 1,2,3-triazole ring, resistant to hydrolysis and enzymatic degradation.[4]Stable dihydropyridazine linkage.
Reagent CombinationSecond-Order Rate Constant (M⁻¹s⁻¹)Key Considerations
CuAAC
Terminal Alkyne + Azide1 - 100[3]Requires copper catalyst and ligands.
SPAAC
DBCO + Benzyl Azide~0.1 - 1.0[3][5]DBCO is generally faster with aliphatic azides.[6]
BCN + Benzyl Azide~0.01 - 0.1[3][5]BCN is more stable in the presence of thiols than DBCO.[6]
BCN + Phenyl Azide~0.2[5]BCN can be faster with aromatic azides.[6]
IEDDA
TCO + Tetrazineup to 10⁶[7][8]The fastest known bioorthogonal reaction, ideal for low concentration applications.[9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these advanced bioconjugation techniques. Below are representative protocols for antibody conjugation using SPAAC and IEDDA.

Protocol 1: Antibody-Oligonucleotide Conjugation via SPAAC

This protocol details the conjugation of a DBCO-functionalized antibody to an azide-modified oligonucleotide.

Materials:

  • Antibody of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • DBCO-NHS ester (10 mM in anhydrous DMSO)

  • Azide-modified oligonucleotide

  • Quenching buffer (1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Spin desalting columns

Procedure:

Part A: Antibody Activation with DBCO

  • Antibody Preparation: If necessary, perform a buffer exchange to remove any primary amine-containing buffers (e.g., Tris).

  • Labeling Reaction: Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution. Ensure the final DMSO concentration is below 20%.[10]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle agitation.[10][11]

  • Quenching (Optional): Add quenching buffer to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to neutralize any unreacted DBCO-NHS ester.[12]

  • Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column equilibrated with PBS.[10] The degree of labeling can be determined by UV-Vis spectrophotometry.[12]

Part B: DBCO-Azide Conjugation

  • Reaction Setup: Mix the purified DBCO-labeled antibody with a 2- to 4-fold molar excess of the azide-modified oligonucleotide.[11]

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[11]

  • Purification: Purify the antibody-oligonucleotide conjugate using an appropriate method, such as size-exclusion or ion-exchange chromatography, to remove excess oligonucleotide.[11]

  • Validation: Confirm the formation of the conjugate via SDS-PAGE, where the conjugate will show a higher molecular weight band compared to the unmodified antibody.[11]

Protocol 2: Protein-Protein Conjugation via IEDDA

This protocol describes the conjugation of a TCO-labeled protein to a tetrazine-labeled protein.

Materials:

  • Protein 1 and Protein 2 (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • TCO-PEGx-NHS ester (10 mM in anhydrous DMSO or DMF)

  • Methyl-tetrazine-PEGx-NHS ester (10 mM in anhydrous DMSO or DMF)

  • 1 M NaHCO₃

  • Spin desalting columns

Procedure:

Part A: Protein 1 Activation with TCO

  • Protein Preparation: Ensure Protein 1 is in an amine-free buffer.

  • Reaction Setup: Mix 100 µg of Protein 1 with 5 µL of 1 M NaHCO₃ in a total volume of 100 µL with a PBS-based solution.[7]

  • Labeling Reaction: Add a 20-fold molar excess of the TCO-PEGx-NHS ester solution to the protein solution.[13]

  • Incubation: Incubate the reaction for 60 minutes at room temperature.[7][13]

  • Purification: Purify the TCO-labeled Protein 1 using a spin desalting column.[7]

Part B: Protein 2 Activation with Tetrazine

  • Protein Preparation: Ensure Protein 2 is in an amine-free buffer.

  • Reaction Setup: Mix 100 µg of Protein 2 with 5 µL of 1 M NaHCO₃ in a total volume of 100 µL with a PBS-based solution.[7]

  • Labeling Reaction: Add a 20-fold molar excess of the methyl-tetrazine-PEGx-NHS ester solution to the protein solution.[7]

  • Incubation: Incubate the reaction for 60 minutes at room temperature.[7]

  • Purification: Purify the tetrazine-labeled Protein 2 using a spin desalting column.[7]

Part C: TCO-Tetrazine Ligation

  • Ligation Reaction: Mix the purified TCO-labeled Protein 1 with the tetrazine-labeled Protein 2. A 1:1 molar ratio is often used, though a slight excess of one component can be employed.[7]

  • Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature.[13][14]

  • Analysis: The resulting protein-protein conjugate is ready for use or further purification if necessary. The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[7]

Visualizing the Workflows and Mechanisms

To further clarify these bioconjugation strategies, the following diagrams illustrate the chemical reactions and experimental workflows.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DBCO Strained Cyclooctyne (e.g., DBCO) Triazole Stable Triazole Linkage DBCO->Triazole SPAAC (Copper-free) Azide Azide-modified Biomolecule Azide->Triazole

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

IEDDA_Mechanism Tetrazine Tetrazine Dihydropyridazine Dihydropyridazine Linkage Tetrazine->Dihydropyridazine IEDDA (Copper-free) TCO Strained Alkene (e.g., TCO) TCO->Dihydropyridazine Nitrogen N₂ Gas

Mechanism of Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction.

Bioconjugation_Workflow cluster_spaac SPAAC Workflow cluster_iedda IEDDA Workflow A1 Activate Biomolecule 1 with DBCO-NHS ester A3 Purify Activated Biomolecules A1->A3 A2 Activate Biomolecule 2 with Azide-NHS ester A2->A3 A4 Mix DBCO- and Azide- modified Biomolecules A3->A4 A5 Incubate (2-12h, RT or 4°C) A4->A5 A6 Purify Conjugate A5->A6 B1 Activate Biomolecule 1 with TCO-NHS ester B3 Purify Activated Biomolecules B1->B3 B2 Activate Biomolecule 2 with Tetrazine-NHS ester B2->B3 B4 Mix TCO- and Tetrazine- modified Biomolecules B3->B4 B5 Incubate (30-60 min, RT) B4->B5 B6 Purify Conjugate B5->B6

References

Comparative Crystallographic Analysis of Tert-butyl 4-ethynylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the X-ray crystal structures of derivatives related to Tert-butyl 4-ethynylbenzoate, offering insights into their molecular conformations and intermolecular interactions.

While the crystal structure of this compound remains elusive in publicly accessible databases, a comparative analysis of its close structural analogs provides valuable insights into the conformational preferences and packing arrangements of this class of compounds. This guide presents a side-by-side examination of the crystallographic data for Methyl 4-ethynylbenzoate and 3-ethynylbenzoic acid, alongside a more complex derivative, Tert-butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate. This comparison sheds light on how modifications to the ester group and the position of the ethynyl moiety influence the solid-state architecture.

Comparative Analysis of Crystallographic Data

The crystallographic data for the selected derivatives are summarized in the table below, highlighting key parameters that govern their crystal packing and molecular geometry.

Compound NameMethyl 4-ethynylbenzoate3-ethynylbenzoic acidTert-butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate
Molecular Formula C₁₀H₈O₂C₉H₆O₂C₂₆H₂₃NO₅S
Crystal System Not specified in snippetsTriclinic[1]Triclinic[2]
Space Group Not specified in snippetsP-1[1]P-1[2]
Key Intermolecular Interactions Not specified in snippetsO—H⋯O hydrogen bonds forming inversion dimers; C—H⋯O hydrogen bonds[1]van der Waals interactions[2]
Notable Structural Features Ester of 4-ethynylbenzoic acidIsomer of 4-ethynylbenzoic acid with the ethynyl group at the meta position. The carboxylic acid group is nearly coplanar with the benzene ring[1].Complex derivative with a tert-butyl ester and an ethynyl group. The molecule has two nearly planar segments connected to an N-ethynylaniline unit[3].
CCDC Reference [4](5--INVALID-LINK--]Not specified in snippets(63]

Experimental Protocols

A general workflow for the synthesis and crystallographic analysis of ethynylbenzoate derivatives is outlined below. Specific details for the synthesis of Methyl 4-ethynylbenzoate and the crystallization of 3-ethynylbenzoic acid and the more complex sulfonamide derivative are provided as examples.

General Synthetic and Crystallographic Workflow

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis start Starting Materials reaction Chemical Reaction (e.g., Sonogashira Coupling) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification dissolution Dissolution in Suitable Solvent purification->dissolution crystal_growth Slow Evaporation or Vapor Diffusion dissolution->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: General workflow for synthesis and X-ray crystal structure analysis.

Synthesis of Methyl 4-ethynylbenzoate

The synthesis of Methyl 4-ethynylbenzoate typically involves a palladium-catalyzed Sonogashira coupling reaction. In a representative procedure, a mixture of Methyl 4-iodobenzoate, Pd(PPh₃)₂Cl₂, PPh₃, and CuI in freshly distilled triethylamine is treated with (trimethylsilyl)acetylene at elevated temperatures. Following the reaction, the protecting trimethylsilyl group is removed using a base like potassium carbonate in methanol to yield the desired product after purification by column chromatography.

Crystallization of 3-ethynylbenzoic acid

Single crystals of 3-ethynylbenzoic acid suitable for X-ray diffraction were obtained by vapor diffusion of a dichloromethane/hexane solvent system[1].

Synthesis and Crystallization of Tert-butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate

The synthesis of this complex derivative has been reported in the literature. The compound was obtained as a white solid, and crystals for X-ray analysis were grown from an unspecified solvent system[3].

Structural Insights and Comparison

The crystal structure of 3-ethynylbenzoic acid reveals that the molecules form inversion dimers through classic O—H⋯O hydrogen bonds between the carboxylic acid groups. These dimers are further linked into chains by C—H⋯O interactions[1]. This hydrogen bonding motif is a strong directing force in the crystal packing. In contrast, the more sterically hindered and less polar tert-butyl ester in the hypothetical this compound would likely preclude such strong hydrogen bonding, leading to a crystal packing dominated by weaker van der Waals forces, similar to what is observed for Tert-butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate[2].

The planarity of the phenyl and carboxylate groups is another important feature. In 3-ethynylbenzoic acid, the carboxylic acid group is nearly coplanar with the benzene ring[1]. It is expected that the ester group in both Methyl 4-ethynylbenzoate and this compound would also exhibit a high degree of planarity with the aromatic ring, which would be a key feature to confirm with an experimental crystal structure.

The following diagram illustrates the key structural relationship between the parent acid and its methyl and tert-butyl esters.

G A 4-Ethynylbenzoic Acid B Methyl 4-ethynylbenzoate A->B Esterification (CH3OH, H+) C This compound (Structure not determined) A->C Esterification (t-BuOH, H+)

Caption: Relationship between 4-ethynylbenzoic acid and its esters.

References

A comparative study of deprotection methods for "Tert-butyl 4-ethynylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common deprotection methods for Tert-butyl 4-ethynylbenzoate, a versatile building block in medicinal chemistry and materials science. The selection of an appropriate deprotection strategy is critical to ensure the integrity of the terminal alkyne functionality, which is often utilized in subsequent reactions such as "click" chemistry. This document offers a data-driven comparison of various methods, complete with detailed experimental protocols and a visual representation of the deprotection workflow.

Introduction to Deprotection Strategies

The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under a range of conditions and its facile cleavage under acidic conditions.[1] The deprotection of this compound to yield 4-ethynylbenzoic acid requires careful consideration to avoid potential side reactions involving the terminal alkyne. This guide focuses on three primary methods: strong acid cleavage with Trifluoroacetic Acid (TFA), milder acid-catalyzed deprotection with aqueous Phosphoric Acid, and Lewis acid-mediated cleavage using Zinc Bromide (ZnBr₂).

Comparative Data of Deprotection Methods

The following table summarizes the key quantitative parameters for the deprotection of this compound using different methodologies. The data is compiled from general procedures for tert-butyl ester deprotection and literature precedents for reactions on similar substrates.

MethodReagent(s)Solvent(s)TemperatureTimeYield (%)Key Considerations
Strong Acid Cleavage Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.1-5 h>95Highly efficient and rapid. Potential for alkyne hydration if water is present. Anhydrous conditions are recommended.
Mild Acid Cleavage 85 wt% Aqueous Phosphoric Acid (H₃PO₄)Toluene50 °C3-14 hHigh"Green" and milder alternative. The terminal alkyne is generally stable under these conditions.[2]
Lewis Acid Cleavage Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temp.12-24 hHighMild conditions, suitable for substrates with other acid-sensitive groups. The alkyne is expected to be stable.[3]

Experimental Protocols

Detailed methodologies for each deprotection method are provided below.

Method 1: Trifluoroacetic Acid (TFA) Deprotection

This protocol is a standard and highly effective method for the cleavage of tert-butyl esters.[1][4]

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) in a round-bottom flask.

  • In a fume hood, add Trifluoroacetic Acid (TFA) to the solution to create a 1:1 mixture of DCM:TFA.[5]

  • Stir the reaction mixture at room temperature for 1-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2 x volume).

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-ethynylbenzoic acid.

Method 2: Aqueous Phosphoric Acid Deprotection

This method offers a milder and more environmentally benign alternative to strong acids.[2][6]

Materials:

  • This compound

  • 85 wt% Aqueous Phosphoric Acid (H₃PO₄)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve this compound (1.0 eq) in Toluene in a round-bottom flask.

  • Add 85 wt% aqueous Phosphoric Acid (5-10 eq).

  • Heat the mixture to 50 °C and stir for 3-14 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain 4-ethynylbenzoic acid.

Method 3: Zinc Bromide (Lewis Acid) Deprotection

This protocol utilizes a Lewis acid for a mild and selective deprotection.[3]

Materials:

  • This compound

  • Zinc Bromide (ZnBr₂), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) in a round-bottom flask.

  • Add anhydrous Zinc Bromide (ZnBr₂) (1.5 - 2.0 eq) to the solution.

  • Stir the resulting suspension at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-ethynylbenzoic acid.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow of the comparative study and the general mechanism of acid-catalyzed deprotection.

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_product Product This compound This compound TFA Strong Acid (TFA/DCM) This compound->TFA H3PO4 Mild Acid (aq. H3PO4/Toluene) This compound->H3PO4 ZnBr2 Lewis Acid (ZnBr2/DCM) This compound->ZnBr2 Product 4-ethynylbenzoic acid TFA->Product H3PO4->Product ZnBr2->Product

Caption: Comparative workflow for the deprotection of this compound.

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ester Tert-butyl Ester Protonated_Ester Protonated Ester Ester->Protonated_Ester + H+ Acid H+ Carbocation Tert-butyl Cation Protonated_Ester->Carbocation Carboxylic_Acid Carboxylic Acid Protonated_Ester->Carboxylic_Acid Isobutylene Isobutylene Carbocation->Isobutylene - H+

Caption: General mechanism for acid-catalyzed deprotection of a tert-butyl ester.

Conclusion

The choice of deprotection method for this compound depends on the specific requirements of the synthetic route, including the presence of other functional groups, desired reaction time, and environmental considerations.

  • Trifluoroacetic acid offers a rapid and high-yielding method, ideal for robust substrates where reaction time is a critical factor. Care must be taken to exclude water to prevent potential alkyne hydration.

  • Aqueous phosphoric acid serves as an excellent milder and "greener" alternative, demonstrating good selectivity and high yields, albeit with longer reaction times.[2]

  • Zinc bromide provides a very mild Lewis acid-catalyzed option, which is particularly advantageous when other acid-sensitive protecting groups are present in the molecule.[3]

For all methods, the stability of the terminal alkyne is generally high, making each a viable option. Researchers should select the most appropriate method based on the specific context of their synthesis.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of Tert-butyl 4-ethynylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Tert-butyl 4-ethynylbenzoate, a key intermediate in various synthetic applications, including pharmaceuticals and materials science, is critical for process optimization, quality control, and regulatory compliance. This guide provides a comparative overview of suitable analytical methodologies, drawing upon established techniques for structurally related compounds. While specific validated methods for this compound are not extensively documented in publicly available literature, the principles of analytical chemistry allow for the adaptation of methods used for similar molecules, such as other benzoate esters and compounds containing tert-butyl groups.

This document outlines potential High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy methods. The performance characteristics and experimental protocols are based on documented analyses of analogous compounds, providing a solid foundation for method development and validation for this compound.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of potential methods for the quantification of this compound.

Analytical Technique Principle Typical Instrumentation Anticipated Performance Characteristics Throughput
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary phase and a liquid mobile phase.HPLC system with a UV or Photodiode Array (PDA) detector.Linearity: High (R² > 0.99) Accuracy: Good (98-102%) Precision: High (RSD < 2%) LOD/LOQ: Low to moderate (ng/mL to µg/mL range)High
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on mass-to-charge ratio.Gas chromatograph coupled to a mass spectrometer.Linearity: High (R² > 0.99) Accuracy: Excellent (95-105%) Precision: Excellent (RSD < 5%) LOD/LOQ: Very low (pg/mL to ng/mL range) Selectivity: Very highModerate to High
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification based on the direct relationship between the integrated signal intensity of a nucleus and the number of those nuclei in the sample.High-field NMR spectrometer (e.g., 400 MHz or higher).Linearity: Excellent (directly proportional) Accuracy: Excellent (often used as a primary method) Precision: Good (RSD < 3%) LOD/LOQ: Higher than chromatographic methodsLow to Moderate

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on methods for structurally similar compounds and should be optimized and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds. A reversed-phase method is proposed for this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or PDA detector.

Chromatographic Conditions (based on similar benzoate esters):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is recommended to ensure good peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV absorbance of the benzoyl group, a wavelength around 230-254 nm is expected to be optimal.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Perform serial dilutions to prepare calibration standards.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for trace analysis and confirmation of identity.

Instrumentation:

  • Gas chromatograph equipped with a capillary column and a mass selective detector.

Chromatographic and Spectrometric Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Prepare calibration standards by serial dilution.

  • An internal standard may be used for improved accuracy.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for direct quantification without the need for a specific reference standard of the analyte, using a certified internal standard.

Instrumentation:

  • High-field NMR spectrometer (≥ 400 MHz) with a high-precision sample tube.

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., Chloroform-d, DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A simple 1D proton pulse sequence with a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to ensure full signal recovery.

  • Number of Scans: Sufficient scans for an adequate signal-to-noise ratio (e.g., 16 or 32).

Data Processing and Calculation:

  • Integrate the signals of a specific, well-resolved proton of this compound (e.g., the tert-butyl protons) and a known proton signal of the internal standard.

  • The concentration of the analyte is calculated using the following formula:

    Canalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / V)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume

Visualized Workflows

The following diagrams illustrate the typical experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Dilution Prepare Standards Dissolution->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC experimental workflow for quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Volatile Solvent Weighing->Dissolution Dilution Prepare Standards Dissolution->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration (TIC) Detection->Integration Library_Search Library Search (Identity) Detection->Library_Search Quantification Quantification (SIM/Scan) Integration->Quantification

Caption: GC-MS experimental workflow for quantification.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Sample Weigh Sample Accurately Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Weigh Internal Standard Weigh_IS->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquisition Acquire 1H NMR Spectrum Transfer->Acquisition Processing Phase and Baseline Correction Acquisition->Processing Integration Integrate Analyte and IS Signals Processing->Integration Calculation Calculate Concentration Integration->Calculation

Caption: qNMR experimental workflow for quantification.

Safety Operating Guide

Proper Disposal of Tert-butyl 4-ethynylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of tert-butyl 4-ethynylbenzoate, a compound frequently used in organic synthesis and drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and professionals in the drug development field.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

When handling this compound, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A standard laboratory coat is necessary to prevent skin contact.

  • Respiratory Protection: If working outside a fume hood or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound and related compounds. This information is crucial for assessing its behavior and potential hazards.

PropertyValueSource
Chemical Formula C₁₃H₁₄O₂--INVALID-LINK--
Molecular Weight 202.25 g/mol --INVALID-LINK--
Appearance Light yellow to yellow solid--INVALID-LINK--
Melting Point 71.5-72 °C--INVALID-LINK--
Boiling Point 279.5±23.0 °C (Predicted)--INVALID-LINK--
Density 1.04±0.1 g/cm³ (Predicted)--INVALID-LINK--
Storage Temperature 2-8°C--INVALID-LINK--

Experimental Protocols

Spill Cleanup Procedure

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Wear Appropriate PPE: Before addressing the spill, don the required personal protective equipment as outlined above.

  • Containment:

    • For Solid Spills: Carefully sweep or scoop the material to avoid generating dust.

    • For Liquid Spills (if dissolved in a solvent): Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels for large spills.

  • Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water. All cleaning materials used must also be disposed of as hazardous waste.

Disposal Plan

The primary and recommended method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste management facility, which will typically involve incineration.

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • Do not mix this compound waste with non-hazardous laboratory trash.

    • Segregate solid waste (e.g., unused powder, contaminated labware) from liquid waste (e.g., solutions in solvents).

  • Waste Collection:

    • Solid Waste: Place pure this compound powder and any materials grossly contaminated with it (e.g., weighing boats, pipette tips) into a clearly labeled, sealed, and suitable container for hazardous chemical waste.

    • Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the solvent used.

  • Labeling:

    • All waste containers must be clearly labeled with a "Hazardous Waste" sticker.

    • The label must include the full chemical name: "this compound" and specify any solvents present.

  • Storage:

    • Store sealed and labeled waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[1]

  • Arrangement for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the hazardous waste.

    • Ensure all necessary paperwork for the waste pickup is completed accurately.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Temporary Storage cluster_3 Final Disposal A Solid Waste (Pure compound, contaminated labware) C Labeled Solid Hazardous Waste Container A->C B Liquid Waste (Solutions in solvents) D Labeled Liquid Hazardous Waste Container B->D E Designated & Secure Waste Storage Area C->E D->E F Licensed Hazardous Waste Contractor E->F G Incineration F->G

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tert-butyl 4-ethynylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure handling and disposal of Tert-butyl 4-ethynylbenzoate in a laboratory setting. This guide provides drug development professionals, researchers, and scientists with immediate, actionable information to ensure operational safety and mitigate risks. Adherence to these procedures is paramount for protecting personnel and the environment.

Operational Plan: Handling with Precision and Care

Before handling this compound, a thorough review of its Safety Data Sheet (SDS) is mandatory. The following step-by-step operational plan should be implemented to minimize exposure and ensure a safe working environment.

Pre-Handling Preparations
  • Engineering Controls Verification: Ensure a certified chemical fume hood is operational. All handling of solid this compound should occur within the fume hood to prevent inhalation of dust particles. The work area should be clean and free of clutter.

  • Personal Protective Equipment (PPE) Inspection: All necessary PPE, as detailed in Table 1, must be inspected for integrity before use.

  • Emergency Equipment Check: Confirm that a safety shower, eyewash station, and a spill kit appropriate for solid organic compounds are readily accessible.

Handling Protocol
  • Donning PPE: Put on all required personal protective equipment, including a lab coat, safety glasses with side shields, a face shield, and appropriate chemical-resistant gloves.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within the chemical fume hood.

    • Use a disposable weigh boat or line the balance with protective paper to contain any spills.

    • Handle the solid with care to avoid generating dust. Use spatulas and other tools gently.

  • In Solution:

    • When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

    • Keep the container covered as much as possible during the dissolution process.

  • Post-Handling:

    • Thoroughly clean all equipment and the work surface with an appropriate solvent.

    • Dispose of all contaminated disposables as hazardous waste.

    • Carefully remove PPE, avoiding contact with contaminated surfaces.

    • Wash hands thoroughly with soap and water after removing gloves.

Personal Protective Equipment (PPE) Specifications

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Butyl Rubber Gloves: Recommended for extended contact or immersion. Nitrile or Neoprene Gloves: Suitable for splash protection. Double gloving is recommended.Provides the best resistance against esters.[1][2][3][4] Nitrile and neoprene offer fair resistance to esters for incidental contact.[1][2][3][5][6]
Eye & Face Protection Safety Glasses with Side Shields (ANSI Z87.1 approved) in combination with a Face Shield .Protects against splashes and airborne particles. A face shield offers a broader area of protection for the entire face.
Respiratory Protection Air-purifying respirator with organic vapor cartridges (black color code) .Protects against inhalation of organic vapors and potential dust from the solid compound.[7]
Protective Clothing Chemically resistant lab coat or apron worn over personal clothing. Closed-toe shoes are mandatory.Prevents skin contact with the chemical.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations. All waste generated should be treated as hazardous.

Waste Segregation and Collection
  • Solid Waste:

    • Place unused this compound and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated gloves, absorbent pads) in a dedicated, clearly labeled hazardous waste container.

    • The container must be compatible with the chemical, kept closed, and stored in a designated satellite accumulation area.

  • Liquid Waste:

    • Collect any solutions containing this compound in a separate, labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate for the solvent used.

    • Do not mix with other waste streams.

  • Empty Containers:

    • Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, the container can be disposed of according to institutional guidelines, which may allow for disposal as non-hazardous waste after the label has been defaced.

Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of all generated waste.

  • Ensure all waste containers are properly labeled with the contents and associated hazards before pickup.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal Prep 1. Verify Engineering Controls (Fume Hood) InspectPPE 2. Inspect Personal Protective Equipment Prep->InspectPPE CheckEmergency 3. Check Emergency Equipment InspectPPE->CheckEmergency DonPPE 4. Don Appropriate PPE CheckEmergency->DonPPE WeighTransfer 5. Weigh and Transfer Solid Compound DonPPE->WeighTransfer Dissolve 6. Prepare Solution (if applicable) WeighTransfer->Dissolve Clean 7. Clean Work Area and Equipment Dissolve->Clean DoffPPE 8. Remove PPE Carefully Clean->DoffPPE Wash 9. Wash Hands Thoroughly DoffPPE->Wash Segregate 10. Segregate Hazardous Waste (Solid & Liquid) Wash->Segregate Store 11. Store in Labeled, Closed Containers Segregate->Store Arrange 12. Arrange for Professional Disposal via EHS Store->Arrange

Caption: Workflow for handling and disposal of this compound.

References

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